molecular formula C6H9ClN2O B581536 3-Amino-6-methylpyridin-2-ol hydrochloride CAS No. 1257665-17-0

3-Amino-6-methylpyridin-2-ol hydrochloride

Cat. No.: B581536
CAS No.: 1257665-17-0
M. Wt: 160.601
InChI Key: WGNMFOVYPHDJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 1257665-17-0) is a chemical compound with the molecular formula C 6 H 9 ClN 2 O and a molecular weight of 160.60 g/mol . This organic building block is classified as a substituted pyridine and is intended for research and development applications only. Pyridine derivatives, such as this compound, are highly valued as key intermediates and synthons in the chemical and pharmaceutical industries . The pyridine ring is a fundamental scaffold found in a wide array of man-made compounds, including dyes, herbicides, and pesticides, as well as in natural metabolites . Specifically, derivatives of pyridin-2-ol and pyridin-2-amine are of considerable pharmacological importance due to their peptidomimetic functionality, making them essential scaffolds in modern drug design . These structures are found in various therapeutic agents, such as reverse transcriptase inhibitors, antibiotics, antifungals, and analgesics . As a handling precaution, this material is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, should be worn. It is recommended to handle this product only in a chemical fume hood . For storage, the material should be kept in a dark place under an inert atmosphere and at refrigerated temperatures of 2-8°C to ensure stability . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNMFOVYPHDJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682472
Record name 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-17-0
Record name 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as a general overview based on available chemical supplier data and the broader context of pyridin-2-ol derivatives in medicinal chemistry. As of December 2025, detailed public-domain scientific literature, including in-depth experimental protocols, quantitative biological data, and specific signaling pathway involvement for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0), is limited. The information presented herein is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal research and development efforts.

Core Compound Information

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. The presence of amino and hydroxyl groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1257665-17-0Chemical Supplier Catalogs
Molecular Formula C₆H₉ClN₂OChemical Supplier Catalogs
Molecular Weight 160.60 g/mol Chemical Supplier Catalogs
Canonical SMILES CC1=CC=C(N=C1O)N.ClChemical Supplier Catalogs
Physical Appearance Solid (form may vary)General Chemical Knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral Chemical Knowledge

Synthesis and Characterization

A potential, though unverified, synthetic pathway is the reduction of 6-methyl-3-nitro-2-pyridinol. This precursor could be synthesized through the nitration of 6-methyl-2-pyridinol. The subsequent reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid, would yield the target compound.

Hypothetical Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis Steps 6-methyl-2-pyridinol 6-methyl-2-pyridinol Nitration Nitration 6-methyl-2-pyridinol->Nitration HNO₃/H₂SO₄ 6-methyl-3-nitro-2-pyridinol 6-methyl-3-nitro-2-pyridinol Nitration->6-methyl-3-nitro-2-pyridinol Reduction Reduction 6-methyl-3-nitro-2-pyridinol->Reduction e.g., H₂/Pd-C, SnCl₂/HCl 3-Amino-6-methylpyridin-2-ol 3-Amino-6-methylpyridin-2-ol Reduction->3-Amino-6-methylpyridin-2-ol Salt Formation Salt Formation 3-Amino-6-methylpyridin-2-ol->Salt Formation HCl 3-Amino-6-methylpyridin-2-ol_hydrochloride 3-Amino-6-methylpyridin-2-ol hydrochloride Salt Formation->3-Amino-6-methylpyridin-2-ol_hydrochloride

Caption: Hypothetical synthesis of this compound.

Characterization: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Potential Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group, aromatic protons, and amine/hydroxyl protons.
¹³C NMR Resonances for the six carbon atoms of the pyridine ring and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₆H₈N₂O) and/or the hydrochloride salt.
FT-IR Spectroscopy Characteristic absorption bands for N-H, O-H, C-H, and C=C/C=N bonds.
Elemental Analysis Percentages of C, H, Cl, N, and O consistent with the molecular formula.

Potential Applications in Drug Discovery

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The amino and methyl substitutions on this core can influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

Given the lack of specific biological data for this compound, its potential applications can only be extrapolated from the activities of structurally related compounds.

Logical Relationship of Pyridin-2-ol Derivatives in Drug Discovery:

G cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Areas Pyridin-2-ol_Scaffold Pyridin-2-ol Scaffold H-bond_donor_acceptor H-bond donor/acceptor Pyridin-2-ol_Scaffold->H-bond_donor_acceptor Metal_chelation Metal chelation Pyridin-2-ol_Scaffold->Metal_chelation Aromatic_stacking Aromatic stacking Pyridin-2-ol_Scaffold->Aromatic_stacking CNS_Disorders CNS Disorders H-bond_donor_acceptor->CNS_Disorders Oncology Oncology Metal_chelation->Oncology Infectious_Diseases Infectious Diseases Aromatic_stacking->Infectious_Diseases

Caption: Potential roles of the pyridin-2-ol scaffold in drug discovery.

Experimental Protocols (General Framework)

As no specific experimental protocols involving this compound are publicly available, this section provides a general framework for how such a compound might be evaluated in a research setting.

General Workflow for Biological Screening:

G Compound 3-Amino-6-methylpyridin-2-ol hydrochloride Primary_Screening Primary Screening (e.g., enzyme inhibition, receptor binding) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., cell-based assays, selectivity) Hit_Identification->Secondary_Assays Active End End Hit_Identification->End Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: General workflow for screening a novel chemical entity.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following precautions are advised.

Table 3: General Safety Information

Hazard CategoryRecommendations
Handling Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, eye, and face protection.
Storage Store in a tightly closed container in a dry and well-ventilated place.
First Aid If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water.
Disposal Dispose of in accordance with local, state, and federal regulations.

Note: This information is not exhaustive and users should consult the specific SDS provided by their supplier.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of novel therapeutic agents, owing to its substituted pyridin-2-ol core. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a lack of detailed studies on its synthesis, characterization, and biological activity. Researchers and drug development professionals are encouraged to perform their own detailed investigations to fully elucidate the properties and potential applications of this molecule. The information provided in this guide is intended to serve as a foundational starting point for such endeavors.

physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and theoretical considerations based on related aminopyridine structures. This document is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Identity

PropertyValue
Systematic Name 3-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride
Synonyms 3-Amino-2-hydroxy-6-methylpyridine HCl
CAS Number 1257665-17-0[1]
Molecular Formula C₆H₉ClN₂O[1]
Molecular Weight 160.60 g/mol [1]
Chemical Structure (Structure depicted is for the free base)

Physical and Chemical Properties

PropertyValueNotes
Appearance Crystalline solid (predicted)Based on similar compounds.
Color Light yellow (predicted)Based on data for 2-amino-6-methylpyridine.[2]
Melting Point Data not availableThe related compound 2-amino-6-methylpyridine has a melting point of 40-44 °C.[2]
Boiling Point Data not availableThe related compound 2-amino-6-methylpyridine has a boiling point of 208-209 °C.[2]
Solubility Soluble in water (predicted)Hydrochloride salts of amines are generally water-soluble. Solubility in organic solvents is likely to vary.
pKa Data not availableThe pKa of aminopyridines is typically in the range of 5-7.
Stability Stable under standard conditions. May be hygroscopic.Based on safety data for 2-amino-6-methylpyridine.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. The following sections provide generalized methodologies applicable to the synthesis and analysis of similar aminopyridine derivatives.

Synthesis of Substituted Aminopyridinols (General Procedure)

A common route for the synthesis of aminopyridinols involves the nitration of a corresponding hydroxypyridine followed by reduction of the nitro group.

Step 1: Nitration of a 6-methylpyridin-2-ol

  • Cool a solution of 6-methylpyridin-2-ol in concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the nitrated pyridinol in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).

  • If using a metal in acidic media, heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, filter the hot reaction mixture to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to precipitate the aminopyridinol.

  • Filter the product, wash with water, and dry.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-amino-6-methylpyridin-2-ol in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the anhydrous solvent, and dry under vacuum.

Synthesis_Workflow Start 6-Methylpyridin-2-ol Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 3-Nitro-6-methylpyridin-2-ol Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or H2, Pd/C) Intermediate->Reduction FreeBase 3-Amino-6-methylpyridin-2-ol Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation Product 3-Amino-6-methylpyridin-2-ol Hydrochloride SaltFormation->Product

Figure 1. Generalized synthesis workflow for this compound.
Analytical Methods

A general protocol for acquiring NMR spectra of pyridine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • A relaxation delay of 2-5 seconds is recommended.

A general reversed-phase HPLC method for the analysis of aminopyridine derivatives:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A suitable gradient might be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_characterization Property Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility Purity Purity Assessment HPLC->Purity MS->Purity Further_Studies Further Biological/ Pharmacological Studies

Figure 2. A logical workflow for the synthesis, purification, and analysis of the target compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways of this compound. Research into the pharmacological and toxicological properties of this compound is required to elucidate its potential applications and safety profile.

Safety and Handling

Specific safety data for this compound is not available. Based on the data for related aminopyridines, the compound should be handled with care. The following general precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • The related compound 2-amino-6-methylpyridine is reported to be toxic if swallowed and may cause respiratory irritation.[2]

Conclusion

This compound is a chemical compound for which detailed public data is scarce. This guide has provided the available identifying information and has outlined generalized experimental protocols and expected properties based on structurally similar compounds. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties. Researchers working with this compound should exercise appropriate caution and refer to safety data for analogous structures.

References

An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 1257665-17-0). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and theoretical predictions to offer a robust resource for research and development. The document includes detailed, generalized experimental protocols for its synthesis and characterization, alongside a discussion of its potential as a modulator of cellular signaling pathways, supported by visualizations.

Molecular Structure and Properties

This compound is the hydrochloride salt of the parent compound, 3-Amino-6-methylpyridin-2-ol (CAS: 52334-79-9). The structure consists of a pyridine ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, 3-amino-6-methyl-1H-pyridin-2-one. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen, by hydrochloric acid.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented. The following table summarizes predicted and inferred physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₆H₉ClN₂O
Molecular Weight 160.60 g/mol
Appearance Predicted to be a white to off-white crystalline solid.Based on typical appearances of similar aminopyridine hydrochloride salts.
Melting Point >200 °C (decomposes)Estimated based on related aminopyridinol hydrochlorides which often have high melting points with decomposition.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol).The hydrochloride salt form generally imparts aqueous solubility.
pKa ~4-5 (pyridinium ion)Estimated based on the pKa of related aminopyridines. The exact value will be influenced by the substituent effects.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached in a two-step process: first, the synthesis of the free base, 3-Amino-6-methylpyridin-2-ol, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Amino-6-methylpyridin-2-ol

A plausible synthetic route to 3-Amino-6-methylpyridin-2-ol is the reduction of 6-Hydroxy-5-nitro-2-picoline.

Reaction: Reduction of a nitro group to an amino group.

Experimental Protocol (Generalized):

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1 equivalent of 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), to the solution.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and heat to a suitable temperature (e.g., 25-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-6-methylpyridin-2-ol. The product can be further purified by recrystallization from an appropriate solvent system.

Preparation of this compound

Reaction: Acid-base reaction to form the hydrochloride salt.

Experimental Protocol (Generalized):

  • Dissolution: Dissolve the purified 3-Amino-6-methylpyridin-2-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, methanol, or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate out of the solution upon addition of the acid. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

G cluster_synthesis Synthetic Workflow start 6-Hydroxy-5-nitro-2-picoline intermediate 3-Amino-6-methylpyridin-2-ol start->intermediate Reduction (e.g., H2, Pd/C) product 3-Amino-6-methylpyridin-2-ol HCl intermediate->product Acidification (HCl)

A generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the aminopyridine scaffold is present in numerous biologically active molecules. Derivatives of aminopyridine have been investigated as inhibitors of various enzymes, suggesting that this compound could have therapeutic potential.

Structurally similar compounds have shown inhibitory activity against enzymes such as:

  • Nitric Oxide Synthases (NOS): Substituted 2-aminopyridines have been identified as potent and specific inhibitors of inducible NOS (iNOS).[1]

  • Protein Kinases: Aminopyridine derivatives have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[2][3][4]

Given the prevalence of PI3K inhibition among aminopyridine-based compounds, a hypothetical mechanism of action for this compound could involve the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G cluster_pathway Hypothetical Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Amino-6-methylpyridin-2-ol HCl Inhibitor->PI3K Inhibition

Hypothetical signaling pathway inhibition by 3-Amino-6-methylpyridin-2-ol HCl.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The aminopyridine core suggests that this molecule may exhibit interesting biological activities, potentially as an enzyme inhibitor. Further experimental validation of the properties and biological effects outlined in this guide is warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride, a valuable pyridine derivative with applications in pharmaceutical research and development. The synthesis is primarily achieved through a two-step process involving the nitration of a pyridine precursor followed by catalytic hydrogenation and subsequent hydrochloride salt formation. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Nitration: The starting material, 2-hydroxy-6-methylpyridine, undergoes electrophilic aromatic substitution to introduce a nitro group at the 3-position of the pyridine ring, yielding 3-hydroxy-6-methyl-2-nitropyridine.

  • Catalytic Hydrogenation: The nitro group of 3-hydroxy-6-methyl-2-nitropyridine is subsequently reduced to an amino group via catalytic hydrogenation, affording 3-Amino-6-methylpyridin-2-ol.

  • Hydrochloride Salt Formation: The final step involves the conversion of the synthesized aminopyridine free base into its more stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductTypical YieldPurity
1Nitration2-Hydroxy-6-methylpyridineFuming Nitric Acid, Concentrated Sulfuric Acid3-Hydroxy-6-methyl-2-nitropyridine75-85%>98%
2Catalytic Hydrogenation3-Hydroxy-6-methyl-2-nitropyridineHydrogen Gas, 10% Palladium on Charcoal3-Amino-6-methylpyridin-2-ol~99%[1]>99%
3Salt Formation3-Amino-6-methylpyridin-2-olHydrochloric Acid (in a suitable solvent)This compound>95%>99%

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine (Nitration)

This procedure outlines the nitration of 2-hydroxy-6-methylpyridine.

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-hydroxy-6-methylpyridine in concentrated sulfuric acid.

  • Slowly add fuming nitric acid to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash it with cold water.

  • For purification, dissolve the crude solid in ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the purified 3-hydroxy-6-methyl-2-nitropyridine.

Step 2: Synthesis of 3-Amino-6-methylpyridin-2-ol (Catalytic Hydrogenation)

This protocol describes the reduction of the nitro intermediate to the corresponding amine.

Materials:

  • 3-Hydroxy-6-methyl-2-nitropyridine

  • Methanol (MeOH)

  • 10% Palladium on Activated Charcoal (Pd/C)

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • Dissolve 3-hydroxy-6-methyl-2-nitropyridine in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 50-60 psi (750-4500 Torr)[1].

  • Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases[1].

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Salt Formation)

This procedure details the conversion of the free base to its hydrochloride salt.

Materials:

  • 3-Amino-6-methylpyridin-2-ol

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in the chosen solvent)

Procedure:

  • Dissolve the crude or purified 3-Amino-6-methylpyridin-2-ol in a minimum amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in the chosen solvent dropwise to the stirred solution of the amine.

  • A precipitate of this compound will form.

  • Continue the addition of the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for a short period to ensure complete salt formation.

  • Collect the solid product by filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow Start 2-Hydroxy-6-methylpyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Hydroxy-6-methyl-2-nitropyridine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation Product_base 3-Amino-6-methylpyridin-2-ol Salt_Formation Salt Formation (HCl) Product_base->Salt_Formation Final_Product This compound Nitration->Intermediate Hydrogenation->Product_base Salt_Formation->Final_Product

Caption: Synthesis workflow for this compound.

References

3-Amino-6-methylpyridin-2-ol hydrochloride: Unraveling the Mechanism of Action - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound 3-Amino-6-methylpyridin-2-ol hydrochloride. A thorough investigation of scientific literature and chemical databases was conducted to gather all available information regarding its biological activity, signaling pathways, and associated experimental data. However, at present, there is a notable absence of published research detailing the specific pharmacological properties of this molecule. This document summarizes the current state of knowledge and identifies the significant information gap that needs to be addressed by future research.

Introduction

This compound is a pyridinone derivative with a distinct chemical structure that suggests potential for biological activity. The aminopyridine scaffold is present in a variety of compounds known to interact with diverse biological targets, including enzymes and receptors. However, specific data elucidating the mechanism of action for this particular hydrochloride salt are not currently available in the public domain.

Current State of Knowledge

Extensive searches of scientific databases and literature have revealed no specific studies on the biological activity or mechanism of action of this compound. The available information is limited to its chemical synthesis and basic physicochemical properties.

While direct data is lacking, the structural motifs of this compound can be compared to other aminopyridine-containing compounds with known biological activities. It is important to note that these are theoretical considerations and require experimental validation.

Potential Areas of Investigation Based on Structural Analogs
  • Kinase Inhibition: Certain aminopyridinol derivatives have been investigated as kinase inhibitors. For instance, related structures have shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), suggesting that the aminopyridinol core could potentially bind to the ATP-binding pocket of various kinases.

  • Ion Channel Modulation: The aminopyridine structure is a well-known pharmacophore for potassium channel blockers. These compounds can influence neuronal excitability and neurotransmitter release.

  • Receptor Interaction: Various substituted pyridines have been identified as ligands for a range of receptors, including adenosine receptors.

These potential mechanisms are speculative and based solely on the chemical structure of this compound. Without experimental data, it is impossible to determine its actual biological target or pathway of action.

Data Presentation

Due to the absence of experimental studies on this compound, no quantitative data on its biological activity (e.g., IC50, Ki, EC50 values) can be presented.

Experimental Protocols

As no key experiments have been cited for this compound, detailed methodologies for its biological evaluation are not available. Future research would necessitate the development and application of a range of in vitro and in vivo assays to determine its pharmacological profile.

Signaling Pathways and Experimental Workflows

The lack of information on the molecular target(s) of this compound precludes the creation of any signaling pathway diagrams or experimental workflow visualizations.

Future Directions and Conclusion

There is a clear and significant gap in the scientific literature regarding the mechanism of action of this compound. To elucidate its potential as a research tool or therapeutic agent, a systematic investigation into its biological effects is required.

Recommended future research includes:

  • High-Throughput Screening: To identify potential biological targets.

  • In Vitro Assays: To validate initial screening hits and determine potency and selectivity.

  • Cell-Based Assays: To understand the compound's effects in a biological context.

  • In Vivo Studies: To assess efficacy and safety in animal models.

A Technical Guide to the Solubility of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-amino-6-methylpyridin-2-ol hydrochloride. Given the absence of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the necessary experimental protocols and data management structures to perform and record their own solubility assessments.

Understanding Drug Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug discovery and development, two primary types of solubility are considered: kinetic and thermodynamic solubility.[1]

  • Thermodynamic Solubility is the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[2] This measurement is crucial for understanding the maximum achievable concentration of a drug under stable conditions.[3]

  • Kinetic Solubility refers to the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer.[1][4] This is a high-throughput screening method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5]

Several factors can influence the solubility of a compound, including its molecular structure, the nature of the solvent, temperature, pH, and the presence of co-solvents or other excipients.[6]

Solubility Data for this compound

As of the date of this guide, specific quantitative solubility data for this compound is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections. The table below is provided as a template for recording experimental findings in a structured manner.

Solvent SystemTemperature (°C)pHMethod UsedSolubility (mg/mL)Solubility (µM)Observations
Water257.4Shake-Flask
PBS (Phosphate-Buffered Saline)257.4Shake-Flask
Simulated Gastric Fluid (SGF)371.2Shake-Flask
Simulated Intestinal Fluid (SIF)376.8Shake-Flask
5% DMSO in PBS257.4Kinetic Assay

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., water, PBS, SGF, SIF)[2]

  • Orbital shaker or incubator with agitation capabilities

  • Centrifuge or filtration apparatus (e.g., 0.45 µm membrane filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • Vials or flasks with secure caps

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The excess solid should be clearly visible.[8]

  • Tightly cap the flask and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).[8]

  • Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved compound remains constant.[8]

  • After the incubation period, allow the suspension to settle.

  • Separate the undissolved solid from the solution by either centrifugation or filtration.[2]

  • Carefully collect the supernatant or filtrate, ensuring no solid particles are carried over.

  • Dilute the collected solution with an appropriate solvent if necessary.

  • Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used for rapid screening.[4] The following protocol describes a general method that can be adapted for analysis by UV spectroscopy or nephelometry.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for UV analysis)

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[9]

  • Plate Setup:

    • For UV analysis, prepare a calibration curve by making serial dilutions of the stock solution in the aqueous buffer containing the same final percentage of DMSO as the test samples.

    • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[10] The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility and the biological system in subsequent assays.[11]

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (e.g., 1-2 hours).[10]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[11][12] The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

    • UV Spectroscopy: For the direct UV method, filter the solutions to remove any precipitate.[10] Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance for the compound.[12] Determine the concentration of the dissolved compound using the previously prepared calibration curve. The kinetic solubility is the highest concentration that remains in solution.

Visualization of Experimental Workflows

The following diagrams illustrate common workflows in solubility assessment.

G cluster_0 Early Drug Discovery cluster_1 Lead Optimization A Compound Synthesis B High-Throughput Kinetic Solubility Screening A->B C Data Analysis & Compound Ranking B->C D Poor Solubility C->D Prioritize for resynthesis E Acceptable Solubility C->E Advance to next stage F SAR Optimization D->F G Thermodynamic Solubility (Shake-Flask) E->G F->A H pH-Solubility Profile G->H I Formulation Development H->I

Caption: General workflow for solubility assessment in drug discovery.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare 10 mM stock solution in 100% DMSO D Add stock solution to buffer to create serial dilutions A->D B Prepare aqueous buffer (e.g., PBS, pH 7.4) C Dispense buffer into 96-well plate B->C C->D E Mix and incubate for 1-2 hours at constant temperature D->E F Measure precipitation E->F G Nephelometry (Light Scattering) F->G H Direct UV (after filtration) F->H I Determine solubility concentration G->I H->I

Caption: Experimental workflow for a kinetic solubility assay.

References

Spectral Analysis of 3-Amino-6-methylpyridin-2-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a framework for the spectral analysis of 3-Amino-6-methylpyridin-2-ol hydrochloride. As of the latest literature search, publicly available, experimentally determined spectral data for this specific compound is limited. Therefore, the data presented in the tables below is illustrative and based on the analysis of structurally related compounds. These values are intended to serve as a guide for researchers and should be confirmed by experimental analysis of an authentic sample.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. The structural elucidation and confirmation of such compounds are critically dependent on a suite of spectroscopic techniques. This guide outlines the standard methodologies for acquiring and interpreting ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this class of molecules. The protocols and expected data are detailed to assist researchers in drug development and related scientific fields.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous structures, including aminopyridines, methylpyridines, and hydroxypyridines.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HH-4
~6.1-6.3d1HH-5
~4.5-5.5br s2H-NH₂
~2.3-2.5s3H-CH₃
~10.0-12.0br s1H-OH
~12.0-14.0br s1H-NH (pyridinium)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160-165C-2 (C-OH)
~145-150C-6 (C-CH₃)
~130-135C-4
~120-125C-3 (C-NH₂)
~105-110C-5
~18-22-CH₃

Solvent: DMSO-d₆

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretch, N-H stretch
3000-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch
1640-1680StrongC=O stretch (pyridinone tautomer)
1580-1620Medium-StrongC=C and C=N stretch (ring)
1450-1550MediumN-H bend
1200-1300MediumC-O stretch
800-900Medium-StrongAromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zIon
125.07[M+H]⁺ (of free base)
124.06[M]⁺ (of free base)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for Solid-State FTIR:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1][2][3]

    • Transfer the mixture to a pellet-forming die.

    • Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

    • Scan over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[4]

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of a novel compound and a generalized signaling pathway where a pyridine derivative might act as a ligand.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Weight & Formula Determination MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of a chemical compound.

Signaling_Pathway_Example Ligand 3-Amino-6-methyl- pyridin-2-ol (Ligand) Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor Binds Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylates Target Proteins

Caption: Generalized signaling pathway involving a pyridine derivative.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of safety and handling procedures for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS No. 1257665-17-0). Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound at the time of writing, the following information has been synthesized from data on structurally similar aminopyridine compounds. Therefore, this guide should be considered a preliminary resource. It is imperative to obtain and meticulously follow the substance-specific SDS from your supplier before any handling, storage, or disposal of this chemical.

Introduction

This compound is a specialized organic compound primarily utilized in research and development settings, particularly within the pharmaceutical and chemical synthesis sectors. As with any novel or complex chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth look at the known and anticipated safety considerations, handling procedures, and emergency responses related to this compound, based on the broader class of aminopyridines.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not widely available, related aminopyridine compounds are typically classified as hazardous. The anticipated hazards are likely to include:

  • Acute Toxicity (Oral, Dermal, and Inhalation): Aminopyridines can be toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

It is crucial to handle this compound with the assumption that it possesses these hazards until a specific SDS proves otherwise.

Physical and Chemical Properties

PropertyValue (for 3-Aminopyridine)
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
AppearanceBeige solid
Melting Point60 - 63 °C / 140 - 145.4 °F[1]
Boiling Point248 °C / 478.4 °F @ 760 mmHg[1]
Flash Point124 °C / 255.2 °F[1]
SolubilitySoluble in water

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk. The following procedures are recommended:

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound are highly specific to the research being conducted. However, any protocol should incorporate the following safety-focused methodologies:

  • Risk Assessment: Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish control measures.

  • Small-Scale Trials: Initial experiments should be performed on a small scale to minimize the consequences of any unforeseen reactions or exposures.

  • Designated Work Area: All work with this compound should be conducted in a designated area within a fume hood, clearly labeled with the chemical's identity and associated hazards.

  • Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visual Safety Guides

The following diagrams illustrate key safety workflows.

G Safe Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Conduct Risk Assessment Conduct Risk Assessment Obtain SDS->Conduct Risk Assessment Don PPE Don PPE Conduct Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of chemical substances.

G First Aid Response for Chemical Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Event Exposure Event Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Rinse with Water (15 min) Rinse with Water (15 min) Exposure Event->Rinse with Water (15 min) Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Artificial Respiration if Needed Artificial Respiration if Needed Move to Fresh Air->Artificial Respiration if Needed Seek Immediate Medical Attention Seek Immediate Medical Attention Artificial Respiration if Needed->Seek Immediate Medical Attention Wash with Soap & Water Wash with Soap & Water Remove Contaminated Clothing->Wash with Soap & Water Wash with Soap & Water->Seek Immediate Medical Attention Remove Contact Lenses Remove Contact Lenses Rinse with Water (15 min)->Remove Contact Lenses Remove Contact Lenses->Seek Immediate Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: First aid procedures for different routes of chemical exposure.

Conclusion

While this compound holds promise for various research applications, its handling demands a cautious and informed approach. The safety protocols and data presented in this guide, derived from related aminopyridine compounds, offer a robust starting point for establishing safe laboratory practices. However, this information is not a substitute for a substance-specific Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to exercise due diligence in obtaining and adhering to the manufacturer's safety recommendations to ensure a safe and productive research environment.

References

Methodological & Application

The Versatile Role of 3-Amino-6-methylpyridin-2-ol Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Amino-6-methylpyridin-2-ol hydrochloride is a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules of medicinal interest. Its unique arrangement of functional groups—an amino group, a hydroxyl group (in its pyridin-2-ol tautomeric form), and a methyl group on a pyridine core—offers multiple reaction sites for the elaboration of diverse molecular architectures. This application note provides a detailed overview of its synthetic utility, supported by experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Introduction

This compound serves as a key precursor in the synthesis of various fused heterocyclic systems. The presence of both a nucleophilic amino group and a pyridin-2-ol moiety, which can participate in reactions as either a hydroxyl group or its tautomeric pyridone form, allows for a range of chemical transformations. This bifunctionality is instrumental in cyclization and condensation reactions to generate novel scaffolds for drug discovery and materials science.

Key Synthetic Applications

The primary application of this compound lies in its use as a starting material for the synthesis of substituted and fused pyridine derivatives. One of the key synthetic routes to access this compound is through the reduction of a nitro precursor.

Synthesis of 3-Amino-6-methylpyridin-2-ol

A common method for the preparation of 3-Amino-6-methylpyridin-2-ol involves the reduction of 6-Hydroxy-5-nitro-2-picoline. This transformation is typically achieved through catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of 3-Amino-6-methylpyridin-2-ol

This protocol is based on the hydrogenation of 6-Hydroxy-5-nitro-2-picoline.[1]

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • Palladium on activated charcoal (10% w/w)

  • Methanol

  • Hydrogen gas

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-Hydroxy-5-nitro-2-picoline in methanol.

  • Carefully add 10% palladium on activated charcoal to the solution under an inert atmosphere.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to a pressure range of 750 to 4500 Torr.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

PrecursorProductCatalystSolventPressure (Torr)Time (h)YieldReference
6-Hydroxy-5-nitro-2-picoline3-Amino-6-methylpyridin-2-ol10% Palladium on activated charcoalMethanol750 - 45001299%[1]

Diagram of Synthetic Pathway:

Synthesis 6-Hydroxy-5-nitro-2-picoline 6-Hydroxy-5-nitro-2-picoline 3-Amino-6-methylpyridin-2-ol 3-Amino-6-methylpyridin-2-ol 6-Hydroxy-5-nitro-2-picoline->3-Amino-6-methylpyridin-2-ol H2, Pd/C Methanol, 12h Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: 3-Amino-6-methylpyridin-2-ol (or its hydrochloride salt) Reagents Add electrophilic reagent (e.g., dicarbonyl compound) and solvent Start->Reagents Catalyst Add catalyst (acid or base) if required Reagents->Catalyst Heating Heat the reaction mixture (e.g., reflux) Catalyst->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract the product Quenching->Extraction Purification Purify by chromatography or recrystallization Extraction->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization

References

Application of 3-Amino-6-methylpyridin-2-ol Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 3-aminopyridin-2-one scaffold, derived from this starting material, has been identified as a privileged structure for targeting the ATP-binding site of various kinases, playing a crucial role in the development of novel therapeutics, particularly in oncology. This document provides detailed application notes, experimental protocols, and biological activity data related to the use of this compound in the discovery of kinase inhibitors targeting key regulators of mitosis, Monopolar Spindle 1 (MPS1) and Aurora kinases.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor to the 3-aminopyridin-2-one scaffold. This scaffold is a versatile template for the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The amino group at the 3-position and the pyridinone oxygen act as hydrogen bond donor and acceptor, respectively, mimicking the adenine region of ATP. The methyl group at the 6-position can influence solubility and metabolic stability, while the 5-position serves as a key vector for introducing various substituents to achieve potency and selectivity against specific kinase targets.

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant inhibitory activity against MPS1 and Aurora kinases, both of which are critical for proper mitotic progression and are frequently overexpressed in various cancers.[1] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, making them attractive targets for anticancer drug development.[2]

Data Presentation

The following tables summarize the quantitative biological data for representative compounds derived from the 3-aminopyridin-2-one scaffold, demonstrating their potency against MPS1 and Aurora kinases.

Table 1: In Vitro Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against MPS1 and Aurora Kinases [1]

Compound IDTarget KinaseKi (μM)IC50 (μM)Ligand Efficiency (LE)
2 MPS11.8-0.38
Aurora A0.13-0.49
Aurora B0.09-0.51
3 MPS10.8-0.42
Aurora A4.2-0.32
Aurora B0.7-0.42
15 MPS1>100-<0.20
Aurora A>100-<0.20
Aurora B1.0-0.42

Ligand Efficiency (LE) is calculated as -1.4 * (pKi / number of heavy atoms). A higher LE indicates a more efficient binding of the ligand to the target.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methylpyridin-2-ol

This protocol describes the synthesis of the free base, 3-Amino-6-methylpyridin-2-ol, via the reduction of its nitro precursor, 6-methyl-5-nitropyridin-2-ol. The hydrochloride salt can be subsequently prepared by treatment with hydrochloric acid.

Step 1: Synthesis of 6-methyl-5-nitropyridin-2-ol

The synthesis of the nitro precursor can be achieved through the nitration of 6-methylpyridin-2-ol.

  • Materials: 6-methylpyridin-2-ol, Fuming nitric acid, Concentrated sulfuric acid, Ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 6-methylpyridin-2-ol (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5°C.

    • Add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

    • Heat the reaction mixture to 50-60°C for 1 hour.

    • Cool the mixture and pour it carefully onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution) while cooling.

    • The nitrated product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 6-methyl-5-nitropyridin-2-ol.

Step 2: Reduction of 6-methyl-5-nitropyridin-2-ol to 3-Amino-6-methylpyridin-2-ol

  • Materials: 6-methyl-5-nitropyridin-2-ol, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • To a stirred solution of 6-methyl-5-nitropyridin-2-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

    • Add a catalytic amount of acetic acid to initiate the reaction.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Formation of this compound

  • Materials: 3-Amino-6-methylpyridin-2-ol, Hydrochloric acid (e.g., in ethanol or diethyl ether).

  • Procedure:

    • Dissolve the purified 3-Amino-6-methylpyridin-2-ol in a suitable solvent such as ethanol or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (1.1 eq) in the same solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a 3-Aminopyridin-2-one Based Kinase Inhibitor via Suzuki Cross-Coupling

This protocol outlines a general procedure for the synthesis of 5-aryl-3-aminopyridin-2-one derivatives from a brominated precursor, which can be synthesized from this compound.

  • Materials: 5-Bromo-3-amino-6-methylpyridin-2-ol, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent system (e.g., Toluene, Ethanol, Water).

  • Procedure:

    • In a reaction vessel, combine 5-bromo-3-amino-6-methylpyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Heat the reaction mixture to 100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-amino-6-methylpyridin-2-one derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against MPS1 and Aurora kinases.

  • Materials: Test compounds, Recombinant human MPS1 or Aurora kinase, Kinase buffer, ATP, Substrate peptide, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-Methylpyridin-2-ol nitro 6-Methyl-5-nitropyridin-2-ol start->nitro Nitration amino_free 3-Amino-6-methylpyridin-2-ol nitro->amino_free Reduction hcl_salt 3-Amino-6-methylpyridin-2-ol Hydrochloride amino_free->hcl_salt HCl treatment bromo 5-Bromo-3-amino-6-methylpyridin-2-ol amino_free->bromo Bromination inhibitor Kinase Inhibitor (3-Aminopyridin-2-one Derivative) bromo->inhibitor Suzuki Coupling assay In Vitro Kinase Assay (MPS1, Aurora A/B) inhibitor->assay ic50 IC50 / Ki Determination assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for the synthesis and evaluation of 3-aminopyridin-2-one based kinase inhibitors.

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1_BUB3 BUB1/BUB3 KNL1->BUB1_BUB3 recruits MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase activates Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->MPS1

Caption: Simplified MPS1 signaling pathway at the unattached kinetochore and the point of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation & Kinetochore Attachment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Key roles of Aurora A and Aurora B kinases in mitosis and their inhibition.

References

Application Notes and Protocols: 3-Amino-6-methylpyridin-2-ol Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-amino-6-methylpyridin-2-ol hydrochloride in the synthesis of potent kinase inhibitors. The focus is on the development of inhibitors targeting key regulators of mitosis, specifically Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology research.

Introduction

The 3-aminopyridin-2-one scaffold is a valuable pharmacophore in medicinal chemistry, particularly for the design of kinase inhibitors. Its structure allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core, particularly at the 5-position, has led to the discovery of potent and selective inhibitors of kinases involved in cell cycle progression and cancer proliferation, such as MPS1 and Aurora kinases. This compound serves as a versatile starting material for the synthesis of libraries of these inhibitors.

Data Presentation: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives

The following table summarizes the inhibitory activity (Ki) of a series of 3-aminopyridin-2-one derivatives against MPS1, Aurora A, and Aurora B kinases. The data highlights the potential of the 3-amino-6-methylpyridin-2-one core in achieving significant potency.[1]

Compound IDStructureMPS1 Ki (μM)Aurora A Ki (μM)Aurora B Ki (μM)
1 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one125.21.81.4
2 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one97.2>10012.9
3 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one>100>10025.7

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a key kinase inhibitor intermediate and the subsequent kinase inhibition assays. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction, a robust method for creating the C-C bond between the pyridinone core and an aryl substituent.[2][3]

Protocol 1: Synthesis of 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one

This protocol describes a two-step synthesis starting from a commercially available halogenated precursor.

Step 1: Bromination of 3-Amino-6-methylpyridin-2-ol

A detailed protocol for the bromination of 3-amino-6-methylpyridin-2-ol is a prerequisite for the subsequent Suzuki coupling. This can be achieved using standard brominating agents like N-bromosuccinimide (NBS).

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_workflow Synthetic Workflow start Start: 3-Amino-5-bromo-6-methylpyridin-2-ol Pyridine-4-boronic acid reactants Combine Reactants: - 3-Amino-5-bromo-6-methylpyridin-2-ol - Pyridine-4-boronic acid - Base (e.g., K2CO3) start->reactants catalyst Add Palladium Catalyst: - e.g., Pd(PPh3)4 reactants->catalyst atmosphere Establish Inert Atmosphere: - Evacuate and backfill with N2/Ar catalyst->atmosphere solvent Add Degassed Solvents: - e.g., 1,4-Dioxane/Water atmosphere->solvent reaction Heat and Stir: - 80-100 °C, 12-24h solvent->reaction monitoring Monitor Reaction: - TLC or LC-MS reaction->monitoring workup Aqueous Workup: - Extraction with organic solvent monitoring->workup purification Purification: - Column Chromatography workup->purification product Product: 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one purification->product G cluster_workflow Kinase Assay Workflow start Start: Purified Kinase, Substrate, ATP, Test Compound plate Plate Preparation: - Add kinase, substrate, and  test compound to wells start->plate initiate Initiate Reaction: - Add ATP solution plate->initiate incubate Incubation: - 30°C for 60 minutes initiate->incubate stop Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubate->stop incubate2 Incubation: - Room temp for 40 minutes stop->incubate2 detect Detect ADP (as ATP): - Add Kinase Detection Reagent incubate2->detect incubate3 Incubation: - Room temp for 30 minutes detect->incubate3 read Read Luminescence incubate3->read analyze Data Analysis: - Calculate % inhibition - Determine IC50 value read->analyze Unattached_Kinetochore Unattached Kinetochore MPS1_active Active MPS1 Unattached_Kinetochore->MPS1_active recruits & activates MPS1_inactive Inactive MPS1 KNL1 KNL1 MPS1_active->KNL1 phosphorylates Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->MPS1_active inhibits cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation promotes Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly promotes Inhibitor_A 3-Aminopyridin-2-one Inhibitor Inhibitor_A->Aurora_A inhibits Prophase Prophase Aurora_B Aurora B (as part of CPC) Prophase->Aurora_B activates Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation promotes Kinetochore_Attachment Correct Kinetochore- Microtubule Attachment Aurora_B->Kinetochore_Attachment ensures Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates Inhibitor_B 3-Aminopyridin-2-one Inhibitor Inhibitor_B->Aurora_B inhibits

References

Application Notes and Protocols for Reactions with 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 3-Amino-6-methylpyridin-2-ol hydrochloride. This versatile building block is a key intermediate in the synthesis of various biologically active molecules. The following protocols are generalized from established methods for structurally similar aminopyridine derivatives and serve as a comprehensive guide for laboratory applications.

Overview of Reactivity and Applications

This compound is a substituted aminopyridine derivative. The presence of an amino group, a hydroxyl group (in its pyridinone tautomeric form), and a methyl group on the pyridine ring allows for a variety of chemical transformations. The hydrochloride salt form enhances stability and solubility in certain solvents.

This compound is a valuable precursor for the synthesis of molecules with potential applications in pharmaceuticals and agrochemicals.[1] Pyridine-based scaffolds are prevalent in medicinal chemistry and are known to be key components in the development of kinase inhibitors and other therapeutic agents.[2][3] Derivatives of aminopyridines have been investigated as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and fibroblast growth factor receptor 4 (FGFR4).[4][5]

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, a common transformation for aminopyridine derivatives.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - 3-Amino-6-methylpyridin-2-ol HCl - Coupling Partner (e.g., Boronic Acid) - Palladium Catalyst & Ligand - Base glassware Prepare Inert Atmosphere Glassware (e.g., Schlenk flask) reagents->glassware solvent Add Anhydrous Solvent glassware->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Synthesized Inhibitor (from 3-Amino-6-methylpyridin-2-ol) Inhibitor->RTK

References

Application Notes and Protocols for the Quantitative Analysis of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol hydrochloride is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of products in which it is an active pharmaceutical ingredient (API) or a key intermediate. This document details the proposed analytical methods, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), with a primary focus on a detailed HPLC protocol.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the recommended primary method for the quantification of this compound due to its specificity, sensitivity, and wide availability in analytical laboratories.

Proposed HPLC Method Parameters

The following table summarizes the proposed starting parameters for the HPLC analysis. These parameters are based on methods developed for similar aminopyridine compounds and should be optimized during method development and validation.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer and an organic modifier. A good starting point is a gradient or isocratic elution with a mobile phase consisting of: - Aqueous Phase (A): 0.1% Formic Acid or 10mM Ammonium Acetate in Water - Organic Phase (B): Acetonitrile or Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Spectrophotometer at the wavelength of maximum absorbance (λmax) of 3-Amino-6-methylpyridin-2-ol. A preliminary UV scan should be performed to determine the optimal wavelength. Based on similar compounds, a starting wavelength of 270-280 nm is recommended.
Injection Volume 10 µL
Run Time Approximately 10-15 minutes, to be optimized for adequate separation and peak shape.
Experimental Protocol: HPLC Quantification

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Ammonium Acetate)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2.2.2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of formic acid to 1 L of deionized water and mix thoroughly.

    • Organic Phase (B): Use HPLC grade acetonitrile or methanol.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (a suitable mixture of A and B, e.g., 50:50 v/v).

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in a suitable volume of mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.2.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

2.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample solutions using the regression equation.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1] The validation parameters to be assessed are summarized in the table below.

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[1]
Range The range should cover 80-120% of the expected sample concentration.[1]
Accuracy The mean recovery should be within 98.0% to 102.0%.[2]
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2%.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[1]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Alternative Analytical Methods

UV-Vis Spectrophotometry

This method is suitable for a rapid, simple, and cost-effective quantification of the pure substance.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).

    • Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of a suitable concentration.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the quantification of 3-Amino-6-methylpyridin-2-ol, particularly for impurity profiling. Due to the polar nature of the analyte, derivatization is typically required to increase its volatility.[4]

Protocol Outline:

  • Derivatization:

    • React the sample containing 3-Amino-6-methylpyridin-2-ol with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile derivative.[5]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program for the oven.

    • Use mass spectrometry for detection and quantification, typically in selected ion monitoring (SIM) mode for higher sensitivity.

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflows for the analytical procedures.

Experimental_Workflow_HPLC cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification start Weigh Reference Standard and Sample stock Prepare Stock Solution start->stock sample_prep Prepare Sample Solution start->sample_prep cal_standards Prepare Calibration Standards stock->cal_standards filter Filter Solutions (0.45 µm) cal_standards->filter sample_prep->filter hplc_system Equilibrate HPLC System filter->hplc_system injection Inject Standards and Samples hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC quantification.

No specific signaling pathway involving 3-Amino-6-methylpyridin-2-ol has been identified in the reviewed literature. The biological activity of related aminopyridinones has been explored, showing potential cytoprotective and antiradical activities, but a defined signaling cascade is not yet elucidated.[6]

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation dev Develop Analytical Method opt Optimize Method Parameters dev->opt protocol Define Validation Protocol opt->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness routine Routine Analysis robustness->routine report Validation Report robustness->report

Caption: General workflow for analytical method validation.

References

Application Notes and Protocols: 3-Amino-6-methylpyridin-2-ol Hydrochloride as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-6-methylpyridin-2-ol hydrochloride as a key starting material for the synthesis of novel heterocyclic compounds, with a particular focus on the development of potent enzyme inhibitors for therapeutic applications. The protocols outlined below are based on established synthetic methodologies for closely related structures and can be adapted for the specific synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds known for their significant biological activities.

Introduction

This compound is a bifunctional molecule possessing both a nucleophilic amino group and a reactive pyridinone moiety. This unique structural arrangement makes it an ideal precursor for the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. The pyrido[2,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors for cancer therapy.

Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

The following protocol describes a general two-step synthesis of a pyrido[2,3-d]pyrimidinone core, which can be further functionalized to generate a library of diverse compounds. This synthetic strategy is adapted from methodologies reported for the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.

Experimental Protocol: Synthesis of 6-Methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione

Materials:

  • This compound

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dioxane

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step 1: Cyclization to form the Pyrimidinedione Ring

  • In a round-bottom flask, combine this compound (1 equivalent) and urea (1.5 equivalents).

  • Add anhydrous dioxane to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione.

Step 2: Chlorination of the Pyrimidinedione Ring

  • Suspend the crude product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) for 6 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichloro-6-methylpyrido[2,3-d]pyrimidin-7(8H)-one. This intermediate can then be used for further derivatization.

Application in the Development of EGFR Inhibitors

Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The following data, summarized from studies on structurally related compounds, highlights the potential of this scaffold in developing potent and selective EGFR inhibitors.[1]

Table 1: In Vitro Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives against NSCLC Cell Lines [1]

CompoundH1975 (IC₅₀, µM)A549 (IC₅₀, µM)
B1 0.087>10
Olmutinib0.12>10
AZD92910.0150.18

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against EGFR Mutants [1]

CompoundEGFRL858R/T790M (IC₅₀, nM)EGFRWT (IC₅₀, nM)Selectivity Index (WT/mutant)
B1 13>1000>76
Olmutinib251004
AZD92911.2108.3

Proposed Signaling Pathway Inhibition

The synthesized pyrido[2,3-d]pyrimidine derivatives are designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

EGFR_Pathway EGFR EGFR ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signal Transduction Ligand EGF Ligand Ligand->EGFR Activation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of novel heterocycles derived from this compound is depicted below.

workflow start 3-Amino-6-methylpyridin-2-ol hydrochloride synthesis Synthesis of Pyrido[2,3-d]pyrimidinone Core start->synthesis derivatization Further Derivatization synthesis->derivatization purification Purification and Characterization (NMR, MS) derivatization->purification bio_eval Biological Evaluation (e.g., Kinase Assays, Cell Proliferation) purification->bio_eval sar Structure-Activity Relationship (SAR) Studies bio_eval->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Improvement

Caption: General workflow for the synthesis and evaluation of novel heterocyclic drug candidates.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly those with a pyrido[2,3-d]pyrimidine core. The demonstrated potential of this scaffold in the development of potent and selective EGFR inhibitors underscores its importance for researchers in medicinal chemistry and drug discovery. The provided protocols and data offer a solid foundation for the exploration and development of new therapeutic agents.

References

Application Notes and Protocols for Synthetic Routes to Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, integral to numerous pharmaceuticals and bioactive molecules.[1][2] Its synthesis is a critical step in many drug discovery and development programs. This document provides a comparative analysis of the most common and effective synthetic routes to substituted 2-aminopyridines, complete with detailed experimental protocols and quantitative data to guide researchers in selecting the optimal method for their specific applications.[2]

Overview of Synthetic Strategies

The synthesis of substituted 2-aminopyridines has evolved from classical, often harsh, methodologies to modern, mild, and highly versatile catalytic protocols. The primary strategies can be broadly categorized as:

  • Direct Amination of the Pyridine Ring: The classical Chichibabin reaction.

  • Functionalization of Pre-functionalized Pyridines: Primarily through transition-metal-catalyzed cross-coupling of 2-halopyridines (e.g., Buchwald-Hartwig amination).

  • Synthesis from Pyridine N-Oxides: A versatile approach involving activation of the N-oxide followed by amination.

  • Multicomponent Reactions (MCRs): Convergent synthesis from simple acyclic precursors to rapidly build molecular complexity.

The choice of a particular route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.[2]

Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, is a direct method for the amination of pyridines using sodium amide (NaNH₂) or a related strong base.[3][4] It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amide anion adds to the electron-deficient C2 position, followed by the elimination of a hydride ion.[1][5]

Advantages:

  • Direct C-H functionalization.

  • Uses inexpensive reagents (pyridine and sodium amide).

Limitations:

  • Requires harsh reaction conditions (high temperatures).[3][6]

  • Limited substrate scope and poor functional group tolerance.[7]

  • Can result in mixtures of regioisomers (2- and 4-amino products).[3]

Recent advancements have introduced milder conditions, for instance, using a NaH-iodide composite, which allows the reaction to proceed at lower temperatures and with a broader range of primary alkylamines.[8]

Data Presentation: Chichibabin Reaction & Modern Variants
EntryPyridine SubstrateAmine SourceConditionsYield (%)Reference
1PyridineNaNH₂Toluene, 110 °C66-76[5]
2Pyridinen-ButylamineNaH (3 eq), LiI (2 eq), THF, 85 °C, 7 h93[8]
33-Methylpyridinen-ButylamineNaH (3 eq), LiI (2 eq), THF, 85 °C, 16 h85[8]
44-(Dimethylamino)pyridinen-ButylamineNaH (5 eq), LiI (2 eq), THF, 85 °C, 18 h80[8]
52,2'-Bipyridinen-Butylamine (6 eq)NaH (7 eq), LiI (4 eq), THF, 85 °C, 24 h91 (bis-aminated)[8]

Visualization: Chichibabin Reaction Mechanism

Chichibabin_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Aromatization (Hydride Elimination) cluster_step3 Step 3: Workup Pyridine Pyridine Intermediate σ-complex (Meisenheimer adduct) Pyridine->Intermediate + NH₂⁻ Amide NH₂⁻ Anion 2-Aminopyridine Anion Intermediate->Anion - H⁻ (reacts to form H₂) Product 2-Aminopyridine Anion->Product + H₂O H2 H₂

Caption: Mechanism of the Chichibabin reaction.

Experimental Protocol: Modified Chichibabin Amination with n-Butylamine[8]
  • Preparation: In a glovebox, add NaH (60% dispersion in mineral oil, 60 mg, 1.5 mmol, 3 equiv) and LiI (134 mg, 1.0 mmol, 2 equiv) to an oven-dried sealed tube equipped with a magnetic stir bar.

  • Reagent Addition: Add THF (0.5 mL) to the tube, followed by pyridine (0.5 mmol, 1 equiv) and n-butylamine (1.0 mmol, 2 equiv).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath at 85 °C and stir for 7 hours.

  • Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of water (5 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-butylpyridin-2-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[9] It is a highly versatile and widely used method for synthesizing substituted 2-aminopyridines from 2-halopyridines.[10] A key challenge is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[11] This issue is typically overcome by using sterically hindered, electron-rich phosphine ligands that shield the palladium center.[11]

Advantages:

  • Broad substrate scope, including primary and secondary amines.[9]

  • High functional group tolerance.

  • Generally high yields.

Limitations:

  • Requires a pre-functionalized (halogenated) pyridine.

  • Cost of palladium catalysts and specialized ligands.

  • Sensitivity to air and moisture often requires inert atmosphere techniques.

Data Presentation: Buchwald-Hartwig Amination of 2-Bromopyridines
Entry2-BromopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-BromopyridineCyclopropylaminePd(OAc)₂ / dpppNaOt-BuToluene8098[12]
22-BromopyridineMethylamine (gas)Pd(OAc)₂ / dpppNaOt-BuToluene8095[12]
32-Bromo-6-methylpyridineDiethylaminePd(OAc)₂ / dpppNaOt-BuToluene8091[12]
42,4-DichloropyridineAnilinePd₂(dba)₃ / XPhosK₂CO₃t-BuOH8095 (at C2)[13]
52-Amino-6-bromopyridineMorpholineXPhos Pd G3NaOt-BuToluene100>95[10]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex L₂Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 2-Bromopyridine with a Volatile Amine[12]
  • Preparation: To an Ace-Thred sealed tube (rated for high pressure), add 2-bromopyridine (1.0 equiv), palladium(II) acetate (0.05 equiv), 1,3-bis(diphenylphosphino)propane (dppp) (0.1 equiv), and sodium tert-butoxide (2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene to the tube. Cool the tube to -78 °C (dry ice/acetone bath). Add the volatile amine (e.g., methylamine, 5.0 equiv) as a condensed liquid.

  • Reaction: Immediately and securely seal the tube. Allow the mixture to warm to room temperature, then place it in a preheated oil bath at 80 °C. Stir for 14 hours.

  • Workup: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines.[6][7] The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions. The general strategy involves O-functionalization of the N-oxide with an activating agent (e.g., Ts₂O, TFAA, PyBroP) to form a highly reactive intermediate, which is then intercepted by an amine nucleophile.[6][7][14] This approach often provides high regioselectivity for the 2-position and tolerates a wide range of functional groups.[7][15]

Advantages:

  • Mild reaction conditions.[15]

  • High regioselectivity for 2-amination.[7][15]

  • Excellent functional group compatibility.[7][15]

  • Avoids the direct use of often unstable 2-halopyridines.

Limitations:

  • Requires an additional step to prepare the starting pyridine N-oxide (via oxidation).

  • Activating agents can be expensive.[2]

Data Presentation: 2-Aminopyridine Synthesis from Pyridine N-Oxides
EntryPyridine N-OxideActivating AgentAmineConditionsYield (%)Reference
13-Phenylpyridine 1-oxideTFAAPyridine, then Hydrazine1) MeCN, 0 °C to rt; 2) EtOH, 80 °C80[15]
2Pyridine 1-oxideTs₂Ot-BuNH₂, then TFA1) Dichloromethane, 0 °C to rt; 2) rt92[7]
34-Cyanopyridine 1-oxideTs₂Ot-BuNH₂, then TFA1) Dichloromethane, 0 °C to rt; 2) rt90[7]
43-Nitropyridine 1-oxideTosyl isocyanideDichloromethane, rt, then HCl/MeOH68[16]
5Quinoline N-oxideTs₂Ot-BuNH₂, then TFA1) Dichloromethane, 0 °C to rt; 2) rt91[7]

Visualization: General Workflow from Pyridine N-Oxide

N_Oxide_Workflow Start Pyridine N-Oxide Activation Activation (e.g., Ts₂O, TFAA) Start->Activation Intermediate Activated Intermediate (e.g., O-Tosylpyridinium) Activation->Intermediate Amination Nucleophilic Attack (+ Amine) Intermediate->Amination Product Substituted 2-Aminopyridine Amination->Product

Caption: Workflow for 2-aminopyridine synthesis via N-oxide activation.

Experimental Protocol: One-Pot Amination via N-Oxide Activation[7]
  • Preparation: To a solution of the pyridine N-oxide (1.0 equiv) and tert-butylamine (1.5 equiv) in dichloromethane (0.2 M) at 0 °C, add a solution of p-toluenesulfonic anhydride (Ts₂O) (1.2 equiv) in dichloromethane dropwise.

  • Reaction (Amination): Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by LC-MS or TLC).

  • Deprotection: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (10 equiv) dropwise.

  • Reaction (Deprotection): Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-aminopyridine.

Multicomponent Reactions (MCRs)

Multicomponent reactions are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[17] For 2-aminopyridine synthesis, MCRs provide a powerful tool for rapidly accessing complex and diverse libraries of compounds from simple, readily available starting materials.[17][18] A common strategy involves the condensation of an enaminone, malononitrile, and a primary amine.[17]

Advantages:

  • High atom economy and operational simplicity (one-pot).[17]

  • Rapid construction of molecular complexity.

  • Often uses simple, inexpensive starting materials.

Limitations:

  • Substrate scope can be limited to specific precursor types.

  • Reaction optimization can be complex.

  • The accessible substitution patterns are defined by the chosen components.

Data Presentation: Three-Component Synthesis of 2-Amino-3-cyanopyridines[17]
EntryEnaminone (R¹)Amine (R²)ConditionsYield (%)
1PhenylBenzylamineSolvent-free, 80 °C, 3 h92
2Phenyl4-MethoxybenzylamineSolvent-free, 80 °C, 3 h94
34-ChlorophenylBenzylamineSolvent-free, 80 °C, 3 h90
44-Methylphenyl4-ChlorobenzylamineSolvent-free, 80 °C, 3 h89
5PhenylCyclohexylamineSolvent-free, 80 °C, 3 h85
All reactions performed with malononitrile as the third component.

Visualization: Proposed MCR Mechanism

MCR_Mechanism Enaminone Enaminone Knoevenagel Knoevenagel Intermediate (I) Enaminone->Knoevenagel + Malononitrile Malononitrile Malononitrile Amine Primary Amine Michael Michael Adduct Intermediate (II) Knoevenagel->Michael + Amine Cyclized Cyclized Intermediate (III) Michael->Cyclized Intramolecular Cyclization Product 2-Aminopyridine Product (IV) Cyclized->Product Aromatization

Caption: Proposed mechanism for the three-component synthesis.[17]

Experimental Protocol: Three-Component Synthesis of 2-Aminopyridines[17]
  • Preparation: In a round-bottom flask, mix the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Reaction: Heat the solvent-free mixture in an oil bath at 80 °C for the specified time (typically 3-4 hours), monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Add a small amount of ethanol and triturate to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product is an oil, purify by flash column chromatography on silica gel.

Conclusion

The synthesis of substituted 2-aminopyridines has advanced significantly, offering researchers a diverse toolkit of methodologies. The classical Chichibabin reaction, while historically important, is often supplanted by milder and more versatile modern methods.[2] The Buchwald-Hartwig amination provides a powerful and general route from 2-halopyridines, while syntheses from pyridine N-oxides offer excellent regioselectivity and functional group tolerance under mild conditions.[7][11][15] For rapid library synthesis and the generation of complex structures, multicomponent reactions represent an efficient and atom-economical strategy.[17] The optimal choice of synthetic route will depend on a careful evaluation of the target molecule's structure, required scale, and available resources.[2]

References

Application Notes and Protocols for 3-Amino-6-methylpyridin-2-ol hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 3-Amino-6-methylpyridin-2-ol hydrochloride as a scaffold in drug discovery, drawing upon the known biological activities of structurally related aminopyridine derivatives. The protocols outlined below are generalized methodologies for screening and characterizing compounds based on this chemical moiety.

Introduction

This compound is a heterocyclic compound belonging to the aminopyridine class. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the aminopyridine and aminopyrimidine scaffolds are well-established as "privileged structures" in medicinal chemistry.[1][2] Derivatives of these core structures have been successfully developed as potent and selective inhibitors of various protein kinases, demonstrating their potential in oncology, inflammation, and neurodegenerative diseases.[1][3][4][5] This document outlines potential therapeutic applications and provides detailed experimental protocols for researchers interested in exploring the utility of this compound as a starting point for novel drug candidates.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound can be considered a valuable starting fragment or scaffold for the development of inhibitors targeting several key enzyme families, particularly protein kinases.

  • Oncology: The aminopyridine scaffold is a core component of numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival. Potential targets include:

    • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Derivatives of aminopyridines have shown potent inhibitory activity against wild-type and mutant forms of EGFR and HER2, which are key drivers in various solid tumors.[4]

    • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been developed from aminopyridine and aminopyrimidine scaffolds, offering a synergistic approach to cancer therapy.[5]

    • c-Jun N-terminal Kinases (JNKs): Aminopyridine-based inhibitors of JNK have been identified, suggesting potential applications in cancers with activated JNK signaling.[3]

    • SMARCA2/4: Derivatives of 3-aminopyridazine have been developed as degraders of the chromatin remodelers SMARCA2/4, indicating the potential for aminopyridine-based compounds to function as targeted protein degraders.[6]

  • Inflammatory Diseases: JNKs are also implicated in inflammatory responses, making inhibitors derived from this scaffold potential therapeutics for conditions like asthma and stroke.[3]

  • Neurodegenerative Diseases: The role of kinases in the pathology of diseases like Alzheimer's suggests that brain-penetrant aminopyridine-based kinase inhibitors could be of therapeutic interest.[3]

  • Infectious Diseases: Aminopyridine and related heterocyclic structures have been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis.[7]

Quantitative Data Summary of Structurally Related Compounds

The following table summarizes the inhibitory activities of various aminopyridine and aminopyrimidine derivatives against different biological targets, providing a rationale for screening this compound-based compounds against these targets.

Compound ClassTarget(s)Reported IC50 ValuesReference Cell Lines
Aminopyridine-containing spiro derivativesEGFR mutants0.08 - 0.09 µM-
2-Aminopyridine/pyrimidine derivativesCDK9 / HDAC188.4 nM / 168.9 nMMV-4-11
3-amino-imidazo[1,2-α]pyridine derivatives-4.15 - 14.81 µMHT-29, MCF-7, B16F10
Aminopyridine-based JNK inhibitorsJNK-1, JNK-2Low double-digit nanomolar-
Pyrido[2,3-d]pyrimidine derivativesEGFRWT/EGFRT790M0.093 µM / 0.174 µMMCF-7
3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivativesSMARCA2/4 (degradation)DC50 = 3.0 nM / 4.0 nMMV-4-11, MOLM-13

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of new chemical entities derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to assess the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Test compound (derived from this compound)

  • Recombinant human kinase of interest (e.g., EGFR, JNK1, CDK9)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted test compound to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: a. Prepare a kinase/substrate solution in kinase assay buffer. b. Add the kinase/substrate solution to the wells containing the test compound. c. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow compound binding. d. Prepare an ATP solution in kinase assay buffer. e. Initiate the kinase reaction by adding the ATP solution to all wells. f. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: a. Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using the chosen detection reagent according to the manufacturer's instructions. b. Read the plate on a compatible plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Assay_Plate Assay Plate (with compound) Compound->Assay_Plate Kinase_Substrate Kinase + Substrate (in Assay Buffer) Kinase_Substrate->Assay_Plate ATP ATP (in Assay Buffer) Incubation2 Kinase Reaction ATP->Incubation2 Incubation1 Pre-incubation Assay_Plate->Incubation1 Incubation1->Incubation2 Detection Signal Detection Incubation2->Detection Plate_Reader Plate Reader Detection->Plate_Reader Data_Processing IC50 Calculation Plate_Reader->Data_Processing

Workflow for in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or SRB)

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Methodology:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in the CO2 incubator.

  • Viability Measurement: a. Add the chosen cell proliferation reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for signal development. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the GI50 value from the dose-response curve.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Measurement & Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Treat Add Serial Dilutions of Test Compound Adhere->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Plate Read Plate Add_Reagent->Read_Plate Analyze Calculate GI50 Read_Plate->Analyze

Workflow for cell-based proliferation assay.
Signaling Pathway Context: Kinase Inhibitor Action

The diagram below illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to a downstream phosphorylation cascade, often involving the MAPK/ERK pathway, which ultimately promotes cell proliferation. Aminopyridine-based inhibitors can block this pathway at various nodes (e.g., at the RTK itself or at downstream kinases like JNK), thereby inhibiting cell growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS/RAF/MEK) RTK->Downstream MAPK MAPK (e.g., ERK, JNK) Downstream->MAPK Proliferation Cell Proliferation MAPK->Proliferation Inhibitor 3-Amino-6-methylpyridin-2-ol derivative Inhibitor->RTK Inhibitor->MAPK

Simplified kinase signaling pathway and points of inhibition.
Conclusion

This compound represents a promising starting point for the design and synthesis of novel bioactive molecules, particularly kinase inhibitors. The protocols provided herein offer a fundamental framework for the initial biological evaluation of derivatives based on this scaffold. Researchers are encouraged to adapt these methods to their specific targets and cellular models of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of a nitro precursor followed by hydrochloride salt formation.

Q1: My reaction yield is consistently low. What are the most critical parameters to check for the reduction of the nitro-pyridin-2-ol precursor?

A1: Low yield in the catalytic hydrogenation of 6-hydroxy-5-nitro-2-picoline or a similar precursor is a common issue. Several factors can contribute to this. A systematic check of the following is recommended:

  • Catalyst Quality and Loading: The activity of the Palladium on carbon (Pd/C) catalyst is paramount. Ensure the catalyst is fresh and has not been deactivated by improper storage or exposure to contaminants. Catalyst loading is also critical; insufficient catalyst will lead to an incomplete reaction.

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure a consistent and adequate pressure is maintained throughout the reaction as specified in the protocol. Leaks in the hydrogenation apparatus can lead to pressure drops and incomplete reduction.[1]

  • Solvent Purity: The presence of impurities in the solvent (e.g., methanol) can poison the catalyst. Use anhydrous, high-purity solvents for the best results.[1][2]

  • Reaction Time: While protocols provide a general timeframe, reaction completion should ideally be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A2: Side product formation can significantly impact yield and purity. Common side products in this synthesis may include partially reduced intermediates or products from side reactions.

  • Incomplete Reduction: The presence of the starting nitro compound or hydroxylamine intermediates indicates incomplete reduction. To address this, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.

  • Dehalogenation (if applicable): If your starting material contains halogen substituents, dehalogenation can be a competing reaction. Using a milder catalyst or optimizing reaction conditions (lower temperature or pressure) might be necessary.

  • Ring Saturation: Over-reduction leading to saturation of the pyridine ring is possible under harsh conditions (high pressure and temperature for extended periods). Careful monitoring of the reaction is crucial to prevent this.

Q3: The isolated product is difficult to handle and purify. What are the best practices for purification and isolation of this compound?

A3: The physical properties of the product can present challenges. Here are some tips for effective isolation and purification:

  • Filtration of Catalyst: After the reaction, the Pd/C catalyst must be completely removed. Filtration through a pad of Celite® is a standard and effective method. Ensure the Celite pad is properly prepared to prevent catalyst fines from contaminating the filtrate.[2]

  • Crystallization: The hydrochloride salt is typically a crystalline solid. Proper crystallization is key to achieving high purity.

    • Solvent System: Experiment with different solvent systems to find the optimal conditions for crystallization. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation.

    • pH Adjustment: The formation of the hydrochloride salt requires acidic conditions. After the reduction, the free amine can be converted to its hydrochloride salt by the addition of hydrochloric acid (e.g., as a solution in ethanol or isopropanol) until the pH is acidic.

  • Washing and Drying: Once the crystals are formed and filtered, wash them with a cold, non-polar solvent to remove soluble impurities. Dry the final product thoroughly under vacuum to remove residual solvents.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can also provide information about the presence of impurities.

  • Mass Spectrometry (MS): LC-MS or High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product. Developing a suitable HPLC method will allow for the quantification of any impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Data Presentation

The following tables summarize key experimental parameters and their potential impact on the synthesis yield.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterRecommended RangePotential Impact of DeviationTroubleshooting Action
Catalyst 5-10% Palladium on CarbonIncomplete reaction, low yieldUse fresh, high-quality catalyst.
Catalyst Loading 5-10% w/w (relative to starting material)Incomplete reaction, slow reaction rateIncrease catalyst loading incrementally.
Hydrogen Pressure 50-500 psi (750 - 4500 Torr)[1]Incomplete reaction, low yieldCheck for leaks, ensure consistent pressure.
Solvent Methanol[1][2], EthanolCatalyst poisoning, side reactionsUse anhydrous, high-purity solvent.
Reaction Temperature Room Temperature to 50°CSlow reaction rate, potential for side reactions at higher temperaturesOptimize temperature based on reaction monitoring.
Reaction Time 12 hours (typical)[1]Incomplete reaction or over-reductionMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methylpyridin-2-ol from 6-Hydroxy-5-nitro-2-picoline

This protocol is based on the catalytic hydrogenation of the nitro precursor.

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-Hydroxy-5-nitro-2-picoline (1 equivalent) in anhydrous methanol.

  • Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol.

Protocol 2: Formation of this compound

Materials:

  • Crude 3-Amino-6-methylpyridin-2-ol

  • Ethanol (anhydrous)

  • Hydrochloric acid solution (e.g., 2M in ethanol or concentrated HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the crude 3-Amino-6-methylpyridin-2-ol in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol dropwise while stirring until the pH of the solution is acidic (test with pH paper).

  • If precipitation does not occur, slowly add a non-polar co-solvent like diethyl ether or ethyl acetate until the product begins to crystallize.

  • Allow the mixture to stand at a low temperature (e.g., 4°C) to complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether or ethyl acetate.

  • Dry the product under vacuum to yield this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Start: 6-Hydroxy-5-nitro-2-picoline reaction Catalytic Hydrogenation (Pd/C, H2, Methanol) start->reaction filtration Catalyst Filtration (Celite®) reaction->filtration concentration Solvent Evaporation filtration->concentration crude_product Crude 3-Amino-6-methylpyridin-2-ol concentration->crude_product dissolution Dissolve in Ethanol crude_product->dissolution acidification Add HCl Solution dissolution->acidification crystallization Crystallization (add anti-solvent if needed) acidification->crystallization isolation Filter and Wash Crystals crystallization->isolation drying Dry under Vacuum isolation->drying final_product Final Product: 3-Amino-6-methylpyridin-2-ol HCl drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_reaction_check Reaction Check cluster_workup_check Workup & Purification Check cluster_solutions Potential Solutions start Low Yield Observed check_catalyst Is the Pd/C catalyst fresh and active? start->check_catalyst check_h2 Is the hydrogen pressure adequate and constant? start->check_h2 check_solvent Is the solvent anhydrous and high purity? start->check_solvent check_time Was the reaction monitored to completion? start->check_time check_filtration Was the catalyst completely removed? start->check_filtration check_crystallization Was the crystallization process optimized? start->check_crystallization check_transfer_loss Were there significant material losses during transfers? start->check_transfer_loss solution_catalyst Use fresh catalyst / increase loading check_catalyst->solution_catalyst solution_h2 Check apparatus for leaks / increase pressure check_h2->solution_h2 solution_solvent Use new, dry solvent check_solvent->solution_solvent solution_time Increase reaction time / monitor with TLC/LC-MS check_time->solution_time solution_filtration Use a well-prepared Celite® pad check_filtration->solution_filtration solution_crystallization Screen different solvent systems / control cooling rate check_crystallization->solution_crystallization solution_transfer Optimize handling procedures to minimize loss check_transfer_loss->solution_transfer

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-6-methylpyridin-2-ol hydrochloride and related pyridinol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound challenging?

The primary difficulty in purifying pyridin-2-ol derivatives often arises from the potential for tautomerism. These compounds can exist in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. These tautomers frequently have similar polarities, which complicates their separation using standard chromatographic methods.[1] The position of this equilibrium can be influenced by factors such as the solvent, concentration, and temperature.[1]

Q2: My NMR spectrum shows more peaks than expected for my purified compound. Is it impure?

Not necessarily. The presence of multiple sets of peaks in an NMR spectrum can be an indication of the keto-enol tautomerism common in pyridinol derivatives.[1] The ratio of these tautomers can change depending on the NMR solvent used, giving the appearance of a mixture. To confirm the purity of your compound, it is recommended to use additional analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: How can I simplify the purification process if tautomerism is an issue?

A highly effective strategy is to chemically "lock" the molecule into a single, less polar form by converting the tautomeric mixture into a single derivative.[1] This makes the compound more amenable to standard purification techniques like silica gel chromatography. One common method is the formation of a pyridin-2-yl nonaflate.[1]

Q4: What can I do if my product fails to crystallize and remains an oil?

The presence of even minor impurities can significantly inhibit crystallization. Additionally, the inherent properties of the molecule might favor an amorphous or oily state.[1] To address this, ensure the product is of the highest possible purity before attempting crystallization. A systematic screening of a wide range of solvents and solvent mixtures should be performed.[1] Techniques such as slow evaporation, cooling, or vapor diffusion can also be effective.[1]

Troubleshooting Guides

Issue 1: Difficulty in Chromatographic Separation

Symptom: You observe co-elution of your desired product with impurities or see broad, tailing peaks during column chromatography.

Possible Causes:

  • The presence of both pyridin-2-ol and pyridin-2(1H)-one tautomers.[1]

  • Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface, leading to peak tailing.[2]

  • Column overload due to injecting too much sample.[2]

  • An inappropriate solvent system.

Solutions:

  • Mobile Phase Additives: To counteract peak tailing, add a small amount of a competing base, such as 0.1-1% triethylamine, to the mobile phase.[1] This will block the active silanol sites on the silica gel.[1]

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.[1]

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities to improve separation.

  • pH Adjustment: Careful control of the pH during aqueous extraction steps can be beneficial. Some derivatives may have different solubilities at specific pH values, which can be used to separate them from impurities.[1]

Issue 2: Low Yield After Purification

Symptom: You experience a significant loss of material during the purification process.

Possible Causes:

  • Decomposition of the compound on acidic silica gel.[1]

  • Irreversible adsorption of the product to the stationary phase.[1]

  • Losses during work-up and solvent removal steps.[1]

Solutions:

  • Neutralize Silica Gel: If you suspect decomposition, use silica gel that has been neutralized with a base like triethylamine.[1]

  • pH Control During Work-up: Carefully manage the pH during aqueous extractions to ensure your compound of interest remains in the desired phase.

  • Optimize Evaporation: When removing the solvent, use a lower temperature and a gentle stream of nitrogen to prevent degradation of the compound.[2]

Data Presentation

Table 1: General Troubleshooting for Column Chromatography of Pyridine Derivatives

SymptomPossible CauseRecommended Solution
Peak Tailing Strong interaction with acidic silica gel.[2]Add 0.1-1% triethylamine to the mobile phase.[1] Use a less acidic stationary phase like neutral alumina.[1]
Co-elution Similar polarity of components (e.g., tautomers).[1]Optimize the solvent system by screening different polarities. Consider derivatization to a single, less polar compound.[1]
Low Recovery Decomposition on silica gel or irreversible adsorption.[1]Neutralize the silica gel with a base.[1] Adjust the pH during work-up to maximize recovery in the desired phase.[1]
Poor Resolution Inefficient column packing or inappropriate stationary phase.Repack the column carefully. Switch to a different stationary phase (e.g., C18, phenyl, cyano) for altered selectivity.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a single solvent at its boiling point. If the compound is insoluble, try a different solvent. If it is too soluble, the solvent is not suitable for recrystallization. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents to screen include water, ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. For basic compounds like this compound, consider pre-treating the silica gel with a solvent mixture containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Example HPLC Method for Purity Analysis

This is a general method that may require optimization for this compound.

  • Sample Preparation: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: A typical gradient could be from 5% B to 95% B over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 275 nm).

Visualizations

Troubleshooting_Chromatography start Start: Poor Chromatographic Separation peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? peak_tailing->co_elution No add_base Add Competing Base (e.g., Triethylamine) to Mobile Phase peak_tailing->add_base Yes optimize_solvent Optimize Solvent System co_elution->optimize_solvent Yes change_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) add_base->change_stationary_phase Still Tailing end_good Improved Separation add_base->end_good change_stationary_phase->end_good derivatize Consider Derivatization to a Single Isomer optimize_solvent->derivatize Still Co-eluting optimize_solvent->end_good derivatize->end_good

Caption: Troubleshooting workflow for common chromatography issues.

Crystallization_Troubleshooting start Start: Product is an Oil, Fails to Crystallize check_purity Check Purity (HPLC, NMR) start->check_purity repurify Repurify Compound (e.g., Chromatography) check_purity->repurify Impure solvent_screen Systematic Solvent Screening check_purity->solvent_screen Pure repurify->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap cooling Cooling / Refrigeration solvent_screen->cooling vapor_diffusion Vapor Diffusion solvent_screen->vapor_diffusion end_crystals Crystals Formed slow_evap->end_crystals cooling->end_crystals vapor_diffusion->end_crystals

Caption: Logical steps for troubleshooting crystallization problems.

References

Technical Support Center: Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyridines?

A1: The primary synthetic routes to aminopyridines include the Chichibabin reaction, synthesis from pyridine N-oxides, nucleophilic substitution of halopyridines (e.g., Buchwald-Hartwig amination and Ullmann condensation), and the reduction of nitropyridines. Each method has its own advantages and potential side reactions.

Q2: I am observing a significant amount of a dimeric by-product in my Chichibabin reaction. What is causing this and how can I prevent it?

A2: Dimerization is a known side reaction in the Chichibabin reaction, particularly with sterically hindered pyridines.[1] For example, 4-tert-butylpyridine can yield as much as 89% of the dimer product.[1] This occurs due to the coupling of the pyridine substrate. To minimize dimerization, consider using milder reaction conditions. A modified protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been shown to be effective at lower temperatures (65-85 °C), which can suppress dimer formation.[2][3]

Q3: My aminopyridine synthesis from a pyridine N-oxide is giving me a mixture of 2- and 4-amino isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the amination of pyridine N-oxides can be challenging. The use of certain activating agents and nucleophiles can help direct the amination to the 2-position. For instance, using saccharin as an ammonium surrogate has been shown to provide high regioselectivity for the 2-position in 3,5-disubstituted pyridine N-oxides.[4] Additionally, a one-pot method using Ts2O and t-BuNH2 has demonstrated excellent 2-/4-selectivity.[5]

Q4: I am attempting a Buchwald-Hartwig amination of a 2-bromopyridine and I am getting low yields. What are the likely causes?

A4: Low yields in the Buchwald-Hartwig amination of 2-halopyridines are often due to catalyst poisoning by the pyridine nitrogen.[6] The use of sterically bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Xantphos can help to prevent this by shielding the palladium center.[6] It is also crucial to use a strong, non-nucleophilic base like sodium tert-butoxide and to ensure anhydrous and anaerobic conditions.[6][7]

Q5: During the reduction of a nitropyridine-N-oxide, I am observing the formation of multiple by-products. What are they and how can I obtain a cleaner product?

A5: The reduction of nitropyridine-N-oxides can lead to several by-products, including the partially reduced 4-aminopyridine-N-oxide, 4-pyridone from hydrolysis, and 4,4'-azopyridine.[8] The choice of reducing agent and acid is critical. Reduction with iron in the presence of hydrochloric acid can yield 80-85% of the desired 4-aminopyridine, while using sulfuric acid can lead to a cleaner reaction, albeit at a slower rate.[8] Careful control of the workup conditions, particularly avoiding excessive heating of neutral or basic aqueous solutions, can minimize the formation of 4-pyridone.[8]

Troubleshooting Guides

Issue 1: Low Yield in Chichibabin Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Reaction conditions are too harsh, leading to decomposition. Traditional Chichibabin reactions often require high temperatures.[9]Employ milder reaction conditions. A system of NaH with a lithium iodide additive in THF at 65-85 °C has been shown to give high yields.[2][3]
Formation of a significant amount of 4-amino isomer.Electron-withdrawing substituents on the pyridine ring can favor the formation of the 4-isomer.[9]Consider alternative synthetic routes if the 4-isomer is the major product. For some substrates, modern catalytic methods may offer better regioselectivity.
Over-amination (formation of di- or tri-aminopyridines).This can occur with prolonged reaction times or an excess of the aminating agent.[9]Carefully control the stoichiometry of the aminating agent and monitor the reaction progress closely to stop it once the desired product is formed.
Issue 2: Problems in Amination of Pyridine N-Oxides
Symptom Possible Cause Suggested Solution
Isolation of an N-formylaminopyridine intermediate instead of the desired 2-aminopyridine.The reaction with isocyanides initially forms an N-formyl intermediate that requires a separate hydrolysis step.[10][11][12]Treat the crude reaction mixture with 1 M HCl in THF at 50 °C to hydrolyze the formamide and yield the free amine.[10]
Significant formation of the starting pyridine (reduction of the N-oxide).This side reaction can occur in cases of poor reactivity of the aminating agent.[10]Ensure the use of a suitable activating agent like TMSOTf or Ts2O to promote the amination pathway over reduction.[5][10]
Low yield and complex mixture of products with unsymmetrically substituted pyridine N-oxides.Steric and electronic factors of the substituents on the pyridine ring influence the regioselectivity of the amination.For 3,5-disubstituted pyridine N-oxides, using saccharin as an ammonia surrogate can provide high regioselectivity for the 2-position.[4]
Issue 3: Inefficient Buchwald-Hartwig Amination of Halopyridines
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds very slowly.Catalyst poisoning by the pyridine nitrogen. This is a common issue with 2-halopyridines.[6]Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos to shield the palladium catalyst.
Formation of a hydrodehalogenated pyridine by-product.This can occur via a competing β-hydride elimination pathway, especially with primary aliphatic amines.[13][14]The choice of ligand is crucial. Sterically demanding bidentate phosphine ligands like JosiPhos can help suppress this side reaction.[13] A bimetallic Pd-Cu nanocatalyst has also been shown to suppress hydrodehalogenation.[15][16]
Low yield when using base-sensitive substrates.Strong bases like NaOtBu can react with sensitive functional groups such as esters or ketones.Use a weaker base like Cs2CO3 or K3PO4. A systematic screening of bases is recommended.

Quantitative Data Summary

Table 1: Comparison of Reducing Conditions for 4-Nitropyridine-N-Oxide

Reducing AgentAcidProduct Yield (%)Major By-productsReference
IronHydrochloric Acid80-85%4-aminopyridine-N-oxide, 4-pyridone, 4,4'-azopyridine[8]
IronSulfuric Acid (25-30%)>85% (cleaner reaction)Minimal[8]
IronAcetic AcidQuantitative (but requires continuous extraction)Basic ferric acetates, 4-pyridone[8]

Table 2: Yields for Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

AmineLigandBaseSolventYield (%)Reference
DiethylaminedpppNaOtBuToluene98[7]
PyrrolidinedpppNaOtBuToluene95[7]
n-ButylaminedpppNaOtBuToluene75[7]
MethylaminedpppNaOtBuToluene55[7]

Visualized Workflows and Pathways

Chichibabin_Reaction_Troubleshooting start Start | Chichibabin Reaction check_yield Low Yield? start->check_yield high_dimer High Dimer Formation? check_yield->high_dimer Yes success Successful Synthesis check_yield->success No isomer_issue Incorrect Isomer? high_dimer->isomer_issue No solution2 Troubleshooting Steps - Use NaH/LiI to reduce temperature - Control stoichiometry high_dimer->solution2 Yes solution1 Troubleshooting Steps - Use milder conditions (NaH/LiI) - Lower reaction temperature isomer_issue->solution1 No solution3 Troubleshooting Steps - Consider alternative synthesis route - Evaluate substrate electronics isomer_issue->solution3 Yes solution1->success solution2->success solution3->success Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR'R'' amine_complex L-Pd(II)(Ar)(NHR'R'') amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination side_reaction Side Reaction | β-Hydride Elimination amide_complex->side_reaction reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product hydrodehalogenation Ar-H (By-product) side_reaction->hydrodehalogenation

References

troubleshooting guide for 3-Amino-6-methylpyridin-2-ol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for experiments involving 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 1257665-17-0).

Compound Data & Safety Overview

Before initiating any experiment, it is crucial to be familiar with the properties and safety information of the compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 3-Amino-2-hydroxy-6-methylpyridine HCl
CAS Number 1257665-17-0[1][2]
Molecular Formula C₆H₉ClN₂O[3]
Molecular Weight 160.60 g/mol [3]
Appearance White to off-white crystalline powder or solid[4]
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly sealed.[5] Hygroscopic nature is common for related compounds.[6]

Table 2: Hazard Identification and Safety Precautions

Safety data is based on closely related aminopyridine compounds and should be treated as indicative for the hydrochloride salt.

Hazard StatementGHS ClassificationPrecautionary Measures
H301: Toxic if swallowed Acute Toxicity, Oral (Category 3)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[6][7]
H310: Fatal in contact with skin Acute Toxicity, Dermal (Category 1/2)Do not get in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, and eye/face protection. If on skin, immediately call a poison center or doctor.[6][7]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Wear protective gloves. If skin irritation occurs, get medical advice.[7]
H319: Causes serious eye irritation Serious Eye Damage/Irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical advice.[7]
H335: May cause respiratory irritation STOT - Single Exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[7]

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Reaction Troubleshooting

Q1: My reaction to synthesize the parent compound, 3-Amino-6-methylpyridin-2-ol, has a very low yield. What are the common causes?

A1: Low yields in pyridine synthesis are a common issue.[8] Key factors include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Conditions: Traditional methods can be inefficient.[8] For reduction of a nitro-precursor, ensure the catalyst (e.g., Pd/C) is active and that hydrogen pressure and reaction time are sufficient.

  • Side Product Formation: Competing reaction pathways can consume starting materials. Carefully control reaction conditions such as temperature and the rate of reagent addition to minimize side reactions.[9]

  • Purity of Starting Materials: Impurities in reagents can inhibit the reaction or lead to unwanted byproducts. Always use reagents of appropriate purity.[9]

Q2: I am using this compound in a subsequent reaction (e.g., a coupling reaction) and it is not proceeding as expected. What should I check?

A2: Several factors can affect the reactivity of this intermediate:

  • Presence of the Hydrochloride: The amino group is protonated as the hydrochloride salt. For many reactions, such as nucleophilic substitutions or couplings that require a free amine, the compound must be neutralized with a suitable base (e.g., triethylamine, NaHCO₃, K₂CO₃) to generate the free base in situ.

  • Reagent Compatibility: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6] Ensure your reaction conditions do not involve these unless they are intended reagents.

  • Solubility: Ensure the compound and all reagents are sufficiently soluble in the chosen solvent system at the reaction temperature.

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can pose safety risks and lead to degradation products.[9] To manage them:

  • Slow Reagent Addition: Add one of the key reactants dropwise or portion-wise over an extended period.[9]

  • Efficient Cooling: Use an ice bath or a dedicated cooling system to maintain a stable, low temperature.[9]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[9]

Section 2: Purification & Workup Troubleshooting

Q1: I am losing a significant amount of my product during the aqueous workup. Where is it going?

A1: Due to the presence of the basic pyridine nitrogen and the amino group, the compound's solubility is highly pH-dependent. The hydrochloride salt is expected to be very soluble in water. The free base may also have considerable aqueous solubility.[5]

  • Check the Aqueous Layer: Your product may be in the aqueous phase.

  • Adjust pH: To extract the compound into an organic solvent, you typically need to basify the aqueous layer to deprotonate the molecule (e.g., to pH 8-10), making it less polar. Conversely, to remove basic impurities, an acidic wash can be used to pull your protonated product into the aqueous layer.[9]

Q2: My compound is showing significant tailing during silica gel column chromatography. How can I fix this?

A2: Tailing is a classic problem for basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[9]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (in methanol), to your eluent system. This will neutralize the active sites on the silica gel and lead to much sharper, more symmetrical peaks.[9]

Q3: The isolated solid product is off-color or appears wet. What is the cause?

A3: This could be due to residual impurities or degradation. Related aminopyridines are known to be hygroscopic (readily absorb moisture from the air).[6]

  • Drying: Ensure the product is dried thoroughly under high vacuum.

  • Storage: Store the final compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator, to prevent moisture uptake and potential air oxidation.[5]

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Amino-6-methylpyridin-2-ol via Reduction

This protocol is based on a common synthetic route for converting nitro-pyridines to amino-pyridines.[10]

  • Setup: To a hydrogenation vessel, add 6-hydroxy-5-nitro-2-picoline (1 equivalent).

  • Solvent & Catalyst: Add methanol as the solvent and a catalytic amount of palladium on activated charcoal (Pd/C, typically 5-10 mol%).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (a pressure range of 750 - 4500 Torr has been reported for similar reactions) and stir the mixture vigorously.

  • Monitoring: Allow the reaction to proceed for approximately 12 hours or until hydrogen uptake ceases. Monitor for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-6-methylpyridin-2-ol.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system or by column chromatography if necessary.

Table 3: Example Reaction Parameters for Nitro Group Reduction

ParameterCondition
Starting Material 6-Hydroxy-5-nitro-2-picoline
Reagent Hydrogen (H₂)
Catalyst Palladium on activated charcoal (Pd/C)
Solvent Methanol
Pressure 750 - 4500 Torr
Duration ~12 hours

Note: These are representative conditions and may require optimization.

Visualized Workflows

The following diagrams illustrate common workflows for troubleshooting and experimental design.

G start Low Yield or Failed Reaction check_reagents Verify Starting Material Purity & Stability start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions check_workup Investigate Workup & Purification Loss start->check_workup optimize Optimize & Repeat Experiment check_reagents->optimize temp Temperature Correct? check_conditions->temp aqueous Check Aqueous Layers for Product check_workup->aqueous purification Optimize Purification (e.g., add Et3N to eluent) check_workup->purification time Sufficient Time? temp->time Yes temp->optimize No atmosphere Inert Atmosphere Used? time->atmosphere Yes time->optimize No atmosphere->optimize Yes atmosphere->optimize No aqueous->optimize purification->optimize

Caption: General workflow for troubleshooting low-yield synthesis reactions.

G start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction is_solid Is Product a Solid? crystallize Attempt Crystallization from Suitable Solvent is_solid->crystallize Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product crystallize->pure_product extraction->is_solid tailing Tailing Observed? chromatography->tailing add_base Add Base (e.g., 1% Et3N) to Eluent tailing->add_base Yes tailing->pure_product No add_base->chromatography

Caption: Decision workflow for the purification of basic pyridine compounds.

G cluster_synthesis Synthesis cluster_development Drug Development start Nitro-Pyridine Precursor product 3-Amino-6-methyl- pyridin-2-ol HCl start->product Reduction modified Active Inhibitor (e.g., via Coupling) product->modified Derivatization target Target Protein (e.g., Kinase) modified->target Inhibition

Caption: Role of the compound as an intermediate in a drug discovery pathway.

References

Technical Support Center: Reaction Condition Optimization for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered during the reaction condition optimization of aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with aminopyridine derivatives often challenging?

A1: The primary challenges with aminopyridine derivatives stem from the electronic properties of the molecule. The pyridine nitrogen and the amino group are both Lewis basic and can coordinate with metal catalysts, such as palladium, leading to catalyst inhibition or deactivation. This coordination can interfere with the catalytic cycle of common cross-coupling reactions. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition in reactions like the Suzuki or Buchwald-Hartwig couplings.[1][2]

Q2: Is it necessary to protect the amino group of aminopyridines during cross-coupling reactions?

A2: Not always. While protecting the amino group can sometimes simplify a reaction, modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have demonstrated considerable success in coupling unprotected aminopyridines.[1] The choice to protect or not depends on the specific substrates and the robustness of the chosen catalytic system.

Q3: How can I minimize side reactions during the synthesis of aminopyridine derivatives?

A3: Minimizing side reactions requires careful optimization of reaction conditions. Common side reactions include protodeboronation and homocoupling in Suzuki reactions, and over-alkylation in N-alkylation reactions. To mitigate these, consider using anhydrous conditions, thoroughly degassing solvents, using the appropriate stoichiometry of reagents, and carefully controlling the reaction temperature and time.[1]

Q4: What are the best practices for purifying aminopyridine derivatives?

A4: Purification of basic compounds like aminopyridines can be challenging. Tailing on silica gel chromatography is a common issue due to the interaction between the basic amine and acidic silanol groups on the silica.[3] To counteract this, a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), can be added to the eluent.[3] Acid-base extraction is another effective method to separate basic aminopyridine derivatives from neutral or acidic impurities.[3]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Issue: Low or no product yield.

Possible Cause Troubleshooting Suggestion
Catalyst Poisoning The nitrogen on the pyridine ring or the amino group can coordinate with the palladium catalyst, inhibiting its activity.[4] Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) that can shield the metal center.[1] Consider using a pre-catalyst that is less susceptible to inhibition.[1]
Inactive Catalyst System The chosen catalyst may not be active enough for the specific substrates, especially with less reactive aryl chlorides. Use a more active catalyst system, such as a G3 or G4 Buchwald precatalyst, or screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Suboptimal Base The strength and solubility of the base are crucial. A weak base may not be effective, while a very strong base could cause side reactions. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and LHMDS.[5]
Poor Solvent Choice The solvent must solubilize all reaction components. Toluene and 1,4-dioxane are common choices. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[4]
Incorrect Temperature The reaction may require heating to proceed at a reasonable rate. Optimize the temperature, typically between 80-110 °C, but be aware that excessively high temperatures can lead to catalyst decomposition.[4]

Issue: Formation of significant byproducts.

Byproduct Identification How to Minimize
Protodeboronation Product Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) will show the arene corresponding to the boronic acid starting material.This occurs when the boronic acid reacts with water instead of the aryl halide.[1] Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).[1]
Homocoupling Product MS or NMR will show a biaryl product derived from the coupling of two boronic acid molecules.This is often caused by the presence of oxygen.[1] Ensure the reaction mixture is thoroughly degassed. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help.[1]
Dehalogenation Product MS or NMR will show the aminopyridine starting material with the halide replaced by a hydrogen atom.This can be caused by hydride sources in the reaction. Avoid alcohol solvents that can act as hydride donors.[1]
N-Acylation & N-Alkylation Reactions

Issue: Low yield or no reaction in N-acylation.

Possible Cause Troubleshooting Suggestion
Insufficiently Reactive Acylating Agent The chosen acylating agent may not be reactive enough. Consider using a more reactive agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent). The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can also increase the reaction rate.[6]
Poor Nucleophilicity of the Amine The aminopyridine may not be nucleophilic enough under the reaction conditions. The addition of a non-nucleophilic base can help to deprotonate the amine and increase its reactivity.
Steric Hindrance Bulky groups on either the aminopyridine or the acylating agent can hinder the reaction. Higher reaction temperatures or longer reaction times may be necessary.

Issue: Multiple products in N-alkylation.

Possible Cause Troubleshooting Suggestion
Over-alkylation The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of a di-alkylated byproduct. Use a stoichiometric amount of the alkylating agent or a slight excess of the aminopyridine. Adding the alkylating agent slowly to the reaction mixture can also help.
Alkylation on the Pyridine Nitrogen The pyridine nitrogen can compete with the amino group for the alkylating agent, leading to the formation of a pyridinium salt.[7] Protecting the amino group (e.g., as a Boc-carbamate) can direct alkylation to the pyridine nitrogen if desired, or vice-versa.[7] The choice of solvent and base can also influence the selectivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aminopyridine Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional, can sometimes be beneficial)

Procedure:

  • To an oven-dried Schlenk flask, add the halo-aminopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water, if using) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination of a Halo-aminopyridine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a halo-aminopyridine with a primary or secondary amine.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst

  • RuPhos (4 mol%)

  • LiHMDS (1.3 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add the halo-aminopyridine, Pd(OAc)₂, and RuPhos to an oven-dried reaction vessel.

  • Add anhydrous toluene or dioxane, followed by the amine.

  • Finally, add the LiHMDS solution.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[5]

Visualizations

Signaling Pathway Diagram

G Figure 1: Mechanism of Action of 4-Aminopyridine as a Potassium Channel Blocker cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4AP_un 4-Aminopyridine (Uncharged) Kv_channel Voltage-Gated Potassium Channel (Kv) 4AP_un->Kv_channel Crosses membrane 4AP_charged 4-Aminopyridine (Charged, Cationic) Kv_channel->4AP_charged Protonation Action_Potential Prolonged Action Potential Kv_channel->Action_Potential Inhibits K+ efflux 4AP_charged->Kv_channel Blocks channel from inside Neurotransmitter Increased Neurotransmitter Release Action_Potential->Neurotransmitter Leads to

Caption: Mechanism of 4-Aminopyridine as a potassium channel blocker.

Experimental Workflow Diagram

G Figure 2: General Workflow for Aminopyridine Derivative Synthesis and Purification start Start: Reaction Setup reagents Combine Aminopyridine Derivative, Coupling Partner, Catalyst, Ligand, Base in Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Quench, Extract, Wash, Dry monitoring->workup purification Purification workup->purification column Column Chromatography (with or without base additive) purification->column If needed recrystallization Recrystallization purification->recrystallization If suitable acid_base Acid-Base Extraction purification->acid_base If applicable characterization Characterization: NMR, MS, etc. column->characterization recrystallization->characterization acid_base->characterization end End: Pure Product characterization->end

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

G Figure 3: Troubleshooting Logic for a Failed Aminopyridine Cross-Coupling Reaction start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate? start->check_catalyst change_ligand Use a Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) check_catalyst->change_ligand No check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes change_pd_source Try a Different Palladium Source or Pre-catalyst change_ligand->change_pd_source rerun Re-run Optimized Reaction change_pd_source->rerun screen_bases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_conditions->screen_bases No check_reagents Are the Reagents and Solvents Pure? check_conditions->check_reagents Yes optimize_temp Vary the Reaction Temperature (e.g., 80-110 °C) screen_bases->optimize_temp optimize_temp->rerun use_anhydrous Use Anhydrous and Degassed Solvents check_reagents->use_anhydrous No check_reagents->rerun Yes check_sm_purity Check Purity of Starting Materials use_anhydrous->check_sm_purity check_sm_purity->rerun

Caption: Troubleshooting logic for failed cross-coupling.

References

overcoming solubility issues with 3-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility issues with 3-Amino-6-methylpyridin-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a hydrochloride salt of an organic amine, this compound is generally expected to have higher solubility in aqueous and polar protic solvents compared to its free base form. However, like many small molecules, its solubility can be limited. Factors such as pH, temperature, and the presence of other solutes can significantly influence its dissolution.[1][2]

Q2: I am observing a precipitate when I dilute my stock solution of this compound into an aqueous buffer. What is happening and how can I prevent this?

A2: Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue for compounds with limited aqueous solubility.[3] This occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.[3]

  • Optimize the co-solvent percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible (typically below 1%) to avoid solvent effects on your biological system.[3]

  • Vigorous mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[4]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution.[5][6] As a hydrochloride salt of a basic compound, it is expected to be more soluble in acidic to neutral pH ranges where the amine group is protonated. In basic solutions, it may convert to the less soluble free base form, leading to precipitation.[1] Therefore, maintaining an appropriate pH is crucial for keeping the compound in solution.

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating can be an effective method to increase the solubility of many compounds. However, it is essential to proceed with caution as excessive heat can lead to the degradation of the compound. It is recommended to perform stability tests to ensure that heating does not affect the integrity of this compound.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?

A5:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in early-stage drug discovery for high-throughput screening.[7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with the solvent over a longer period until the concentration in the solution is constant.[8][9] This is a more accurate measure of solubility and is important for formulation and development.[8]

For initial experiments and screening, determining the kinetic solubility is often sufficient. For formulation development and later-stage studies, thermodynamic solubility is more relevant.

Troubleshooting Guide

Issue 1: The compound does not dissolve in the desired solvent.

Possible Cause Troubleshooting Steps
Low intrinsic solubility 1. Try a different solvent: If the initial solvent is ineffective, consult the solubility data table for alternatives. Polar aprotic solvents like DMSO or DMF are often good starting points for creating stock solutions.[10] 2. Use a co-solvent system: A mixture of solvents can improve solubility. For example, adding a small amount of a polar organic solvent to an aqueous buffer can help.[11][12] 3. Adjust the pH: For aqueous solutions, adjusting the pH to a more acidic range may increase solubility.[13]
Insufficient mixing 1. Increase agitation: Use a vortex mixer or magnetic stirrer to ensure vigorous mixing.[4] 2. Increase surface area: If possible, grind the solid compound to a finer powder before attempting to dissolve it.[14]
Low temperature 1. Gentle heating: Warm the solution gently in a water bath. Monitor for any signs of degradation (e.g., color change).[4]

Issue 2: The compound precipitates out of solution over time.

Possible Cause Troubleshooting Steps
Supersaturated solution 1. Lower the concentration: The initial concentration may be above the thermodynamic solubility limit.
Change in temperature 1. Maintain a constant temperature: Store the solution at the temperature at which it was prepared.
Change in pH 1. Buffer the solution: Use a buffer system to maintain a stable pH.
Salt disproportionation 1. Control humidity: For solid forms, store in a desiccator to prevent moisture absorption which can lead to conversion to the free base.[1] 2. Adjust pH in solution: Ensure the pH of the solution is low enough to favor the salt form.[15]

Data Presentation

Table 1: Example Solubility Data for this compound

Disclaimer: The following data is for illustrative purposes only, as specific quantitative solubility data for this compound is not widely available. It is strongly recommended to determine the solubility experimentally for your specific application.

SolventTemperature (°C)Solubility (mg/mL)Notes
Water (pH 4)25~ 10-20Higher solubility in acidic conditions.
Water (pH 7)25~ 1-5Moderate solubility at neutral pH.
Water (pH 9)25< 0.1Likely precipitates as the free base.
DMSO25> 50High solubility, suitable for stock solutions.
Ethanol25~ 5-10Moderate solubility.
Methanol25~ 10-15Moderate to good solubility.
PBS (pH 7.4)25~ 1-5Similar to neutral water.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Microplate reader with turbidity measurement capabilities (e.g., at 620 nm) or a nephelometer

Methodology:

  • Prepare a concentrated stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 20 mg/mL).

  • Prepare serial dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Transfer to the assay plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of the final assay plate.

  • Add aqueous buffer: Rapidly add the aqueous buffer to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Measure turbidity: Immediately after adding the buffer and mixing, measure the turbidity of each well using a plate reader. Repeat the measurement after a set incubation period (e.g., 1-2 hours) at a controlled temperature.

  • Data analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[5][16]

Protocol 2: Determination of Thermodynamic Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, buffer)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add excess solid: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample collection: Carefully collect a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with the solvent to a concentration within the linear range of your analytical method. Determine the concentration of the dissolved compound using a pre-established calibration curve.[9]

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the compound dissolving in the initial solvent? start->check_solvent try_alternatives Try alternative solvents (e.g., DMSO, Ethanol). Use a co-solvent system. check_solvent->try_alternatives No check_precipitation Is the compound precipitating over time? check_solvent->check_precipitation Yes increase_agitation Increase agitation (vortex, sonicate). Increase temperature gently. try_alternatives->increase_agitation increase_agitation->check_precipitation consult_specialist Consult a formulation specialist. increase_agitation->consult_specialist lower_concentration Lower the final concentration. check_precipitation->lower_concentration Yes success Solubility issue resolved. check_precipitation->success No adjust_ph Adjust pH to a more acidic range. Use a buffer. lower_concentration->adjust_ph adjust_ph->success adjust_ph->consult_specialist

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow start Start: Determine Solubility choose_method Choose Method start->choose_method kinetic Kinetic Solubility (Turbidimetry) choose_method->kinetic Screening thermodynamic Thermodynamic Solubility (Shake-Flask) choose_method->thermodynamic Formulation kinetic_prep Prepare DMSO stock and serial dilutions. kinetic->kinetic_prep thermo_prep Add excess solid to solvent. thermodynamic->thermo_prep kinetic_add Add to aqueous buffer in a microplate. kinetic_prep->kinetic_add kinetic_measure Measure turbidity over time. kinetic_add->kinetic_measure analyze Analyze Data and Determine Solubility kinetic_measure->analyze thermo_equilibrate Equilibrate with shaking (24-48h). thermo_prep->thermo_equilibrate thermo_separate Centrifuge and filter supernatant. thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration (e.g., HPLC). thermo_separate->thermo_quantify thermo_quantify->analyze

References

avoiding impurities in the synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable route is the catalytic hydrogenation of 6-Hydroxy-5-nitro-2-picoline. This method involves the reduction of the nitro group to an amino group in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Q2: What are the potential impurities I might encounter in this synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 6-Hydroxy-5-nitro-2-picoline.

    • Intermediates: Incompletely reduced species such as the corresponding nitroso or hydroxylamine derivatives.

  • Degradation-Related Impurities:

    • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially if exposed to air for extended periods.

    • Polymeric Impurities: Under certain conditions, reactive intermediates or the final product can polymerize.

  • Reagent-Related Impurities:

    • Impurities present in the starting material, solvents, or reagents.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A typical TLC system would involve a silica gel plate with a mobile phase of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more precise monitoring, HPLC can be used to quantify the remaining starting material and the formation of the product and any significant byproducts.

Q4: What are the critical parameters to control during the catalytic hydrogenation step?

A4: The critical parameters for the catalytic hydrogenation of 6-Hydroxy-5-nitro-2-picoline are:

  • Catalyst Selection and Loading: 5% or 10% Palladium on carbon is commonly used. The catalyst loading is typically between 1-5 mol%.

  • Hydrogen Pressure: Pressures typically range from atmospheric to 50 psi. Higher pressures can increase the reaction rate but may also lead to over-reduction if not carefully controlled.

  • Temperature: The reaction is usually conducted at or slightly above room temperature (25-50 °C). Higher temperatures can lead to side reactions and impurity formation.

  • Solvent: Methanol or ethanol are common solvents for this reaction. The choice of solvent can influence the reaction rate and solubility of the starting material and product.

  • Reaction Time: The reaction should be monitored until the starting material is consumed to avoid incomplete conversion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) 1. Insufficient catalyst activity. 2. Low hydrogen pressure. 3. Insufficient reaction time.1. Use fresh, high-quality catalyst. Consider increasing catalyst loading slightly. 2. Ensure the system is properly sealed and increase hydrogen pressure within a safe range. 3. Continue monitoring the reaction by TLC or HPLC until the starting material is consumed.
Presence of dark-colored impurities 1. Oxidation of the amino group. 2. Side reactions at elevated temperatures.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) after the hydrogenation is complete. Handle the isolated product with minimal exposure to air. 2. Maintain the reaction temperature within the recommended range (25-50 °C).
Formation of multiple unidentified spots on TLC 1. Over-reduction or side reactions on the pyridine ring. 2. Impure starting material.1. Use a milder catalyst or lower hydrogen pressure. Carefully monitor the reaction to stop it once the nitro group is reduced. 2. Ensure the purity of the 6-Hydroxy-5-nitro-2-picoline starting material before use.
Low yield of the hydrochloride salt 1. Incomplete precipitation. 2. Loss of product during workup and isolation.1. Ensure the correct stoichiometry of hydrochloric acid is used for salt formation. Cooling the solution can improve precipitation. 2. Minimize transfer steps and ensure efficient extraction and filtration.
Product fails to crystallize or forms an oil 1. Presence of significant impurities. 2. Incorrect solvent for crystallization.1. Purify the crude product by column chromatography before attempting crystallization. 2. Perform solvent screening to find a suitable solvent or solvent mixture for recrystallization. Isopropanol or ethanol are often good starting points.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 6-Hydroxy-5-nitro-2-picoline

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 6-Hydroxy-5-nitro-2-picoline (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (2-5 mol%) to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature (25-30 °C).

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.

  • Combine the filtrates and cool the solution in an ice bath.

  • Slowly add concentrated HCl (1.1 eq.) dropwise to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot isopropanol or ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 6-Hydroxy-5-nitro-2-picoline Hydrogenation Catalytic Hydrogenation (Pd/C, H2, Methanol) Start->Hydrogenation FreeBase 3-Amino-6-methylpyridin-2-ol (Crude Free Base) Hydrogenation->FreeBase Acidification Acidification (HCl) FreeBase->Acidification CrudeProduct Crude Hydrochloride Salt Acidification->CrudeProduct Recrystallization Recrystallization (e.g., Isopropanol) CrudeProduct->Recrystallization FinalProduct Pure 3-Amino-6-methylpyridin-2-ol HCl Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation StartingMaterial 6-Hydroxy-5-nitro-2-picoline DesiredProduct 3-Amino-6-methylpyridin-2-ol StartingMaterial->DesiredProduct Complete Reduction IncompleteReduction Nitroso/Hydroxylamine Intermediates StartingMaterial->IncompleteReduction Incomplete Reduction OxidationProduct Oxidized Impurities DesiredProduct->OxidationProduct Oxidation (Air) IncompleteReduction->DesiredProduct Further Reduction

Caption: Potential pathways for impurity formation during the synthesis.

Technical Support Center: Production of 3-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 3-Amino-6-methylpyridin-2-ol hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis, purification, and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective method for the synthesis of 3-Amino-6-methylpyridin-2-ol involves the reduction of a nitro precursor, specifically 6-Hydroxy-5-nitro-2-picoline. This reaction is typically carried out using a catalyst such as palladium on activated charcoal (Pd/C) with hydrogen gas in a suitable solvent like methanol.[1] The resulting 3-Amino-6-methylpyridin-2-ol can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Q2: My reaction yield is significantly lower upon scale-up compared to the lab-scale synthesis. What are the potential causes?

Several factors can contribute to a decrease in yield during scale-up. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients ("hot spots") and poor distribution of reactants, which can promote the formation of side products and degradation of the desired product.

  • Exothermic Reaction Control: The reduction of the nitro group is an exothermic process. What is manageable in a small flask can become a significant safety hazard and a source of impurity formation in a large reactor if not properly controlled.

  • Incomplete Reaction: Longer reaction times or adjustments to catalyst loading may be necessary at a larger scale to ensure the reaction goes to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Q3: I am observing significant impurity formation in my scaled-up batch. How can I identify and minimize these impurities?

Impurity formation is a common challenge in scaling up chemical syntheses.

  • Common Impurities: In pyridine synthesis, common impurities can arise from side reactions such as dimerization, regioisomer formation, or incomplete reactions.

  • Identification: It is essential to characterize these impurities using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to understand their structure.

  • Minimization Strategies: Once the impurities are identified, you can adjust reaction conditions to minimize their formation. This may involve:

    • Slower Reagent Addition: Adding reagents dropwise can help control the reaction temperature and minimize side reactions.

    • Improved Temperature Control: Utilizing a more robust cooling system to maintain a consistent and optimal reaction temperature.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation of starting materials or products.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time until the starting material is fully consumed.
Suboptimal Reaction Temperature Experiment with slight variations in temperature. While higher temperatures can increase reaction rates, they may also lead to increased impurity formation. A careful balance is necessary.
Poor Catalyst Activity or Loading Ensure the catalyst is fresh and active. On a larger scale, the catalyst-to-substrate ratio may need to be optimized. Consider a slight increase in catalyst loading.
Inefficient Mixing Inadequate agitation can lead to poor mass transfer. Ensure the stirring speed and impeller design are suitable for the reactor size and viscosity of the reaction mixture.

A general troubleshooting workflow for addressing low yield is illustrated below.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete No troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete Yes troubleshoot_complete Investigate Work-up and Purification complete->troubleshoot_complete extend_time Extend Reaction Time troubleshoot_incomplete->extend_time increase_temp Optimize Temperature troubleshoot_incomplete->increase_temp catalyst Check Catalyst Activity/Loading troubleshoot_incomplete->catalyst mixing Improve Mixing troubleshoot_incomplete->mixing solution Yield Improved extend_time->solution increase_temp->solution catalyst->solution mixing->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Product Purification and Isolation
Problem Recommended Solution
Product is an oil, not a solid This often indicates the presence of impurities. Try washing the crude product with a cold, non-polar solvent like hexane to remove less polar impurities. If the product remains oily, purification by column chromatography may be necessary before attempting crystallization.
Difficulty in crystallization Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product. Ensure all residual solvent is removed.
Product discoloration If the product is colored, it may be due to impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering.

A general purification workflow is depicted below.

Purification_Workflow start Crude Product oily_check Is the product oily? start->oily_check solid_check Is the product a solid? oily_check->solid_check No wash Wash with non-polar solvent oily_check->wash Yes recrystallization Recrystallization solid_check->recrystallization chromatography Column Chromatography wash->chromatography chromatography->recrystallization add_carbon Add Activated Carbon (if colored) recrystallization->add_carbon filter_hot Hot Filtration add_carbon->filter_hot cool Slow Cooling & Crystallization filter_hot->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure_product Pure Product dry->pure_product Synthesis_Purification_Relationship start Start: 6-Hydroxy-5-nitro-2-picoline hydrogenation Catalytic Hydrogenation (Pd/C, H2, Methanol) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude 3-Amino-6-methylpyridin-2-ol evaporation->crude_product hcl_addition HCl Addition crude_product->hcl_addition precipitation Precipitation of Hydrochloride Salt hcl_addition->precipitation isolation Isolation & Washing precipitation->isolation drying Drying isolation->drying final_product Final Product: 3-Amino-6-methylpyridin-2-ol HCl drying->final_product

References

Technical Support Center: Catalyst Selection for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for aminopyridine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminopyridines, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solutions
Inactive or Poisoned Catalyst - Use fresh catalyst and ligands. Catalysts, especially palladium complexes, can degrade over time. - Ensure an inert atmosphere. Oxygen can deactivate palladium and copper catalysts. Purge the reaction vessel with argon or nitrogen.[1] - Purify starting materials and solvents. Impurities containing sulfur or other coordinating groups can act as catalyst poisons.[1]
Suboptimal Reaction Conditions - Optimize temperature. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent decomposition.[2][3] A temperature screening is recommended. - Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reagents.[3] - Vary the base. The choice and stoichiometry of the base are critical, particularly in cross-coupling reactions. Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃.[4]
Poor Substrate Reactivity - For halopyridines, consider the halide. Reactivity generally follows the trend I > Br > Cl. For less reactive chlorides, a more active catalyst system may be required.[1] - Steric hindrance. Bulky substituents near the reaction site can impede catalyst coordination and reactivity. The use of sterically hindered ligands like XPhos or JohnPhos may be beneficial in such cases.
Incomplete Reaction - Monitor reaction progress. Use techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time. - Increase catalyst loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.[1]

Problem 2: Formation of Significant Byproducts

Potential CauseRecommended Solutions
Homocoupling of Starting Materials - Degas the reaction mixture thoroughly. Oxygen can promote the homocoupling of organometallic intermediates.[1] - Use a pre-catalyst. Some Pd(II) pre-catalysts can lead to homocoupling during the in-situ reduction to Pd(0). Using a well-defined Pd(0) source can mitigate this.[1]
Hydrodehalogenation (Dehalogenation) - Optimize the ligand and base combination. The choice of ligand and base can influence the relative rates of reductive elimination (product formation) and hydrodehalogenation.[1] - Ensure anhydrous conditions. Water can be a proton source for hydrodehalogenation.
Formation of Isomeric Products - Carefully select ligands. The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. - In Chichibabin reactions, control the temperature. Higher temperatures can sometimes lead to the formation of 4-aminopyridine isomers in addition to the desired 2-aminopyridine.[5]
Diarylation in Buchwald-Hartwig Amination - Use a suitable ligand. Ligands like KPhos have been shown to improve selectivity for monoarylation over diarylation when using ammonia.[6][7]

Problem 3: Catalyst Deactivation

Potential CauseRecommended Solutions
Coordination of Pyridine Nitrogen to the Catalyst - Select appropriate ligands. Bulky, electron-rich phosphine ligands can often mitigate the inhibitory effect of the pyridine nitrogen.[1] - Use a higher catalyst loading. This can compensate for the portion of the catalyst that is deactivated by coordination.
Thermal Degradation - Avoid excessively high temperatures. If high temperatures are necessary, consider a more thermally stable catalyst system.[2]
Fouling or Coking - Ensure efficient stirring. This is particularly important for heterogeneous catalysts to prevent the build-up of deposits on the catalyst surface. - Consider catalyst regeneration. In some cases, a deactivated catalyst can be regenerated, though this depends on the nature of the catalyst and the deactivation mechanism.

Catalyst Performance Comparison

The selection of a catalyst system is critical for the successful synthesis of aminopyridines. The following tables provide a comparative overview of common catalytic systems for different synthetic routes.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOt-BuToluene110882[8]
Pd(OAc)₂ / dpppNaOt-BuToluene80-55-98[9]
Pd₂(dba)₃ / BippyPhosNaOt-BuToluene10024~95[10]

Table 2: Copper-Catalyzed Amination of Halopyridines

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu₂O / DMEDAK₂CO₃Ethylene Glycol601692[11]
CuI / Ethylene GlycolK₂CO₃t-Butanol1101087
CuBr-DMF80-up to 90[12]

Table 3: Chichibabin Reaction for 2-Aminopyridine Synthesis

Amine SourceAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
NaNH₂-Toluene/Xylene110-130-Moderate[5][13]
NaH / n-ButylamineLiITHF651895[8][14]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a palladium and a copper catalyst for my aminopyridine synthesis?

A1: The choice depends on several factors including the substrate, desired reaction conditions, and cost.

  • Palladium catalysts , particularly those used in Buchwald-Hartwig amination, are generally more versatile and often more active, especially for less reactive aryl chlorides.[15] They are well-suited for a wide range of amine coupling partners.

  • Copper catalysts , used in Ullmann-type reactions, are more cost-effective and are a good choice for reactions with aryl iodides and bromides.[16] They have shown excellent results with aqueous ammonia as the amine source.[11]

Q2: What is the "2-pyridyl problem" and how can I overcome it?

A2: The "2-pyridyl problem" refers to the deactivation of the catalyst through coordination of the pyridine nitrogen atom to the metal center, which is particularly pronounced when the reaction site is at the 2-position of the pyridine ring.[1] This can inhibit the catalytic cycle. To overcome this, you can:

  • Use bulky, electron-rich ligands that can sterically disfavor the coordination of the pyridine nitrogen.

  • Increase the catalyst loading to compensate for the deactivated portion.

  • Carefully select the reaction conditions, as temperature and solvent can influence the equilibrium of this inhibitory coordination.

Q3: My Chichibabin reaction is not working. What should I check first?

A3: The Chichibabin reaction can be sensitive to reaction conditions. Key parameters to investigate are:

  • Purity of sodium amide: The reaction is often more efficient with less pure sodium amide, as impurities can have a catalytic effect.[5]

  • Reaction temperature: The reaction typically requires high temperatures (110-130 °C) in solvents like toluene or xylene.[5][13]

  • Moisture: The reaction is sensitive to moisture, so ensure all reagents and glassware are dry.

  • Alternative conditions: Milder conditions using NaH with a lithium iodide additive have been developed and may be more successful for some substrates.[8][14]

Q4: Can I use aqueous ammonia directly in my cross-coupling reaction?

A4: Yes, recent developments have enabled the direct use of aqueous ammonia in both palladium- and copper-catalyzed aminations.

  • For copper-catalyzed reactions , systems using Cu₂O in ethylene glycol have been shown to be effective with aqueous ammonia.[11]

  • For palladium-catalyzed reactions , the development of specific ligands, such as KPhos, has allowed for the successful amination of aryl halides with aqueous ammonia and a hydroxide base, with high selectivity for the primary amine.[6][7]

Q5: How can I minimize the formation of diarylamine byproducts when using ammonia?

A5: The formation of diarylamines is a common side reaction when using ammonia in Buchwald-Hartwig aminations. To favor the formation of the desired primary amine, you can:

  • Choose the right ligand: The development of specialized ligands, such as KPhos, has been shown to dramatically increase the selectivity for monoarylation over diarylation.[6][7]

  • Control the stoichiometry: Using a larger excess of ammonia can help to favor the reaction with the primary amine.

  • Optimize reaction conditions: Lowering the reaction temperature or shortening the reaction time may reduce the extent of the second amination reaction.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromopyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) to a dry reaction vessel.

  • Addition of Reagents: Add the 2-bromopyridine (1 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel, followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][17]

Protocol 2: General Procedure for Copper-Catalyzed Amination of 2-Chloropyridine with Aqueous Ammonia

  • Reaction Setup: To a pressure-rated reaction vessel, add the copper catalyst (e.g., Cu₂O, 5 mol%), a ligand (e.g., DMEDA, 10 mol%), and a base (e.g., K₂CO₃, 20 mol%).

  • Addition of Reagents: Add the 2-chloropyridine (1 equivalent), aqueous ammonia (e.g., 28% solution, 20 equivalents), and a high-boiling solvent like ethylene glycol.

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography.[11]

Visualizations

experimental_workflow General Experimental Workflow for Catalytic Aminopyridine Synthesis reagents Reagents & Catalyst Loading reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for catalytic aminopyridine synthesis.

catalyst_selection_logic Catalyst Selection Logic for Aminopyridine Synthesis start Define Synthesis Goal: Target Aminopyridine substrate Substrate Analysis (Halopyridine vs. Pyridine) start->substrate halopyridine Halopyridine substrate->halopyridine Halide Present pyridine Unfunctionalized Pyridine substrate->pyridine No Halide cross_coupling Cross-Coupling Catalyst? (Pd vs. Cu) halopyridine->cross_coupling chichibabin Chichibabin Reaction (NaNH₂ or NaH/LiI) pyridine->chichibabin pd_catalyst Palladium Catalyst (e.g., Buchwald-Hartwig) cross_coupling->pd_catalyst High Activity Needed / Cl Substrate cu_catalyst Copper Catalyst (e.g., Ullmann-type) cross_coupling->cu_catalyst Cost-Effective / Br or I Substrate optimization Reaction Optimization (Ligand, Base, Solvent, Temp.) chichibabin->optimization pd_catalyst->optimization cu_catalyst->optimization troubleshooting Troubleshooting (Yield, Purity, Byproducts) optimization->troubleshooting final_protocol Final Protocol optimization->final_protocol Optimized troubleshooting->optimization Iterate

Caption: Logical workflow for catalyst selection in aminopyridine synthesis.

References

Validation & Comparative

Aminopyridine Derivatives in Bioassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various aminopyridine derivatives based on their performance in anticancer and antimicrobial bioassays. The information is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents.

Quantitative Bioassay Data

The following tables summarize the in vitro biological activities of selected aminopyridine and related derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Aminopyridine Derivatives (IC50 in µM)

Compound IDDerivative TypeA2780 (Ovarian Cancer)A2780CISR (Cisplatin-Resistant)HCT 116 (Colorectal Cancer)HT29 (Colorectal Cancer)MCF-7 (Breast Cancer)HepG-2 (Liver Cancer)Reference
S3c 2-Aminothiazole Conjugate15.5711.52----[1]
S5b 2-Aminothiazole Conjugate>5028.74----[1]
S6c 2-Aminopyridine Conjugate>5035.11----[1]
4a N-protected Amino Acid Derivative--3.73.27--[2]
4b N-protected Amino Acid Derivative--8.17.7--[2]
4c N-protected Amino Acid Derivative--5.24.8--[2]
4d N-protected Amino Acid Derivative--6.96.5--[2]
Cisplatin Standard Drug1.0211.21----[1]
Doxorubicin Standard Drug----1.93-[3]

Table 2: Antimicrobial Activity of Aminopyridine Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaReference
2c 2-Amino-3-cyanopyridine3939>100>100[4]
SB002 2-Aminopyridine---1.6[5]
SB023 2-Aminopyridine---13.5[5]
Gentamicin Standard Drug0.970.481.953.9[4]

Experimental Protocols

Anticancer Activity: MTT Assay

The antiproliferative activity of the aminopyridine derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the aminopyridine derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the aminopyridine derivatives against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 × 105 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The aminopyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

Wnt/β-catenin Signaling Pathway

Certain aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[9] This pathway is crucial in cell fate determination, and its dysregulation is linked to various cancers. Inhibition of this pathway can lead to a reduction in cancer cell proliferation.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b | Beta_Catenin_Deg β-catenin (Degradation) GSK3b->Beta_Catenin_Deg P Axin Axin Axin->Beta_Catenin_Deg APC APC APC->Beta_Catenin_Deg Beta_Catenin_Active β-catenin Beta_Catenin_Nuc β-catenin Beta_Catenin_Active->Beta_Catenin_Nuc Aminopyridine Aminopyridine Derivative Aminopyridine->Dsh Inhibition TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway inhibition by aminopyridine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some aminopyridine derivatives have shown potential in modulating this pathway.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminopyridine Aminopyridine Derivative Aminopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by aminopyridines.

General Experimental Workflow for Bioassay Analysis

The following diagram illustrates a typical workflow for the comparative analysis of aminopyridine derivatives in anticancer and antimicrobial bioassays.

Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Aminopyridine Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: General workflow for bioassay comparison of aminopyridine derivatives.

References

Validating the Purity of 3-Amino-6-methylpyridin-2-ol Hydrochloride: A Comparative HPLC Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Amino-6-methylpyridin-2-ol hydrochloride. This document outlines a detailed experimental protocol, presents comparative data, and discusses alternative methodologies, offering a framework for robust analytical assessment in research and drug development settings.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development.[1][2] Ensuring the purity of this compound is critical for accurate pharmacological and toxicological studies, as well as for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of purity and the identification of impurities in pharmaceutical compounds.[3] This guide details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with an alternative thin-layer chromatography (TLC) method.

Comparative Analysis of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including specificity, sensitivity, accuracy, and throughput. Here, we compare a proposed RP-HPLC method with a qualitative TLC approach.

ParameterRP-HPLC MethodThin-Layer Chromatography (TLC)
Principle Differential partitioning of the analyte between a stationary phase and a mobile phase under high pressure.Separation based on the differential adsorption of components on a stationary phase, with the mobile phase moving by capillary action.[4]
Quantitative Capability ExcellentSemi-quantitative at best
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Specificity/Resolution HighLow to Moderate
Analysis Time ~10-15 minutes per sample~30-60 minutes for multiple samples
Throughput High (with autosampler)Moderate
Data Precision High (RSD < 2%)Low
Method Validation Comprehensive validation as per ICH guidelines is standard.[4]Limited validation possibilities

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This method is designed for the quantitative determination of the purity of this compound and the detection of any potential impurities. The methodology is based on established principles for the analysis of aminopyridine derivatives.[5][6][7]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on typical UV absorbance for aminopyridines)
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the same diluent.

3. Method Validation Parameters:

The proposed HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Illustrative Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Injection detection UV Detection (275 nm) hplc->detection data Data Acquisition & Integration detection->data analysis Purity Calculation & Impurity Profiling data->analysis report Report Generation analysis->report

Caption: Experimental workflow for HPLC purity validation.

Alternative Method: Thin-Layer Chromatography (TLC)

TLC can be employed as a rapid, qualitative screening tool for purity.

1. TLC Conditions:

ParameterSpecification
Stationary Phase Silica gel 60 F254 plates[4]
Mobile Phase Ethyl Acetate : Methanol : Acetic Acid (80:15:5, v/v/v)
Detection UV light at 254 nm

2. Procedure:

  • Spot the standard and sample solutions on the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Dry the plate and visualize the spots under UV light.

  • The presence of secondary spots in the sample lane indicates the presence of impurities.

Data Presentation and Comparison

The following tables illustrate the type of quantitative data generated from the HPLC method and a qualitative comparison with TLC.

Table 1: HPLC System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Illustrative HPLC Purity Data

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Standard5.21,250,00010099.9
Sample Lot A (Main Peak)5.21,235,00098.898.8
Impurity 13.810,0000.8-
Impurity 26.15,0000.4-

Table 3: Comparison of HPLC and TLC Results

Analytical MethodPurity of Lot AImpurity DetectionRemarks
HPLC 98.8%Two impurities detected and quantified.Provides accurate, precise, and quantitative results.
TLC Single major spot observedFaint secondary spots may be visible.Qualitative assessment; not suitable for accurate quantification.

Logical Relationship of Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the logical flow of key validation parameters.

Validation_Pathway specificity Specificity linearity Linearity & Range specificity->linearity robustness Robustness specificity->robustness accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->robustness precision->accuracy precision->robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Logical flow of HPLC method validation.

Conclusion

For the definitive purity assessment of this compound, the proposed reversed-phase HPLC method offers superior performance in terms of specificity, sensitivity, and quantitation compared to thin-layer chromatography. The detailed protocol and validation framework provided in this guide will enable researchers and drug development professionals to establish a robust and reliable analytical method for quality control and stability testing of this compound, ensuring the integrity of their research and development activities.

References

Comparative Efficacy of 3-Amino-6-methylpyridin-2-ol Hydrochloride and Other Key Aminopyridine Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate intermediates is a critical factor that dictates the efficiency, purity, and overall success of a synthetic route. Aminopyridines, a class of heterocyclic compounds, are foundational building blocks for a wide array of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the efficacy of 3-Amino-6-methylpyridin-2-ol hydrochloride with other structurally similar aminopyridine intermediates. The comparison is based on key performance indicators in documented synthetic applications, supported by experimental data and detailed protocols.

Introduction to Aminopyridine Intermediates

Aminopyridines are pyridine derivatives where one or more hydrogen atoms on the pyridine ring are substituted by an amino group. Their unique electronic properties and ability to participate in a variety of chemical reactions make them invaluable in medicinal chemistry.[1] These compounds serve as crucial precursors in the synthesis of drugs for a range of therapeutic areas, including neurological disorders and infectious diseases.[1][2] This guide will focus on a comparative analysis of this compound and two other significant intermediates: 2-Amino-4-methylpyridine and 3-Amino-2-chloro-4-methylpyridine.

Comparative Efficacy Data

The efficacy of a chemical intermediate in a synthetic process can be evaluated based on several quantitative parameters, including reaction yield, purity of the product, and the conditions required for the reaction. The following table summarizes the performance of the selected aminopyridine intermediates in representative synthetic transformations.

IntermediateApplicationReaction TypeYield (%)Purity (%)Reference
3-Amino-6-methylpyridin-2-ol Synthesis of Substituted PyridinonesCyclizationNot explicitly quantified in available literatureNot explicitly quantified in available literatureGeneral synthetic routes available[3]
2-Amino-4-methylpyridine Synthesis of iNOS InhibitorsNucleophilic Substitution~43% (multi-step synthesis)>95% (after purification)[4]
3-Amino-2-chloro-4-methylpyridine (CAPIC) Synthesis of NevirapineNucleophilic Substitution85-93%87-100% (HPLC)[5]

Note: Direct comparative studies under identical conditions are scarce in publicly available literature. The data presented is extracted from different synthetic contexts and should be interpreted as indicative of the potential efficacy of each intermediate.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are the protocols for key synthetic steps involving the compared intermediates.

1. Synthesis of 3-Amino-6-methylpyridin-2-ol from 6-Hydroxy-5-nitro-2-picoline

  • Reaction: Reduction of a nitro group to an amino group.

  • Reagents and Solvents: 6-Hydroxy-5-nitro-2-picoline, reducing agent (e.g., H₂/Pd-C, SnCl₂/HCl), solvent (e.g., ethanol, ethyl acetate).

  • Procedure:

    • Dissolve 6-Hydroxy-5-nitro-2-picoline in a suitable solvent in a reaction vessel.

    • Add the reducing agent to the solution.

    • If using H₂/Pd-C, pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • If using SnCl₂/HCl, stir the mixture, potentially with heating, until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the catalyst (if applicable).

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 3-Amino-6-methylpyridin-2-ol.

2. Synthesis of 6-substituted 2-Amino-4-methylpyridine Analogues (for iNOS inhibitors)

  • Reaction: Multi-step synthesis involving nucleophilic substitution.

  • Starting Material: 2-Amino-4-methylpyridine.

  • Procedure Overview: The synthesis of the target iNOS inhibitors from 2-Amino-4-methylpyridine involves several steps, including the protection of the amino group, reaction with an appropriate electrophile to introduce a substituent at the 6-position, and subsequent deprotection. A representative step is the nucleophilic substitution on a protected pyridine ring.

  • Detailed Step (example):

    • Protect the amino group of 2-Amino-4-methylpyridine.

    • The protected intermediate is then lithiated at the 6-position using a strong base like n-butyllithium at low temperatures (-20 °C).

    • The lithiated species is then reacted with an electrophile (e.g., an aldehyde or alkyl halide) to introduce the desired side chain.

    • The reaction is quenched, and the product is worked up and purified.

    • Finally, the protecting group is removed to yield the desired 6-substituted 2-amino-4-methylpyridine analogue.[4]

3. Synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC)

  • Reaction: A multi-step process from 2-chloro-4-methyl-3-nitropyridine.

  • Final Step: Reduction of the nitro group.

  • Procedure:

    • 2-chloro-4-methyl-3-nitropyridine is subjected to reduction. A common method is catalytic hydrogenation using a palladium catalyst.

    • The reaction is carried out in a suitable solvent under hydrogen pressure.

    • The progress of the reaction is monitored by techniques like HPLC.

    • Once the reduction is complete, the catalyst is filtered off.

    • The solvent is removed, and the resulting crude 3-Amino-2-chloro-4-methylpyridine can be purified, for instance, by crystallization.

    • The patent literature describes a specific process yielding high purity and yield.[5]

Visualizing Synthetic Pathways and Workflows

Diagrams are provided below to illustrate key synthetic pathways and experimental workflows.

experimental_workflow cluster_synthesis1 Synthesis of 3-Amino-6-methylpyridin-2-ol cluster_synthesis2 Synthesis of CAPIC start1 6-Hydroxy-5-nitro-2-picoline process1 Reduction (e.g., H₂/Pd-C) start1->process1 product1 3-Amino-6-methylpyridin-2-ol process1->product1 start2 2-chloro-4-methyl-3-nitropyridine process2 Reduction start2->process2 product2 3-Amino-2-chloro-4-methylpyridine (CAPIC) process2->product2 experimental_protocol_flow start Start: Dissolve Reactant add_reagent Add Reagent/Catalyst start->add_reagent reaction Run Reaction (Monitor Progress) add_reagent->reaction workup Reaction Workup (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification end_product Final Product purification->end_product

References

Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-methylpyridin-2-ol Hydrochloride Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of analogs based on the 3-Amino-6-methylpyridin-2-ol hydrochloride scaffold. While direct experimental data for this specific parent compound is limited in the public domain, the closely related 3-aminopyridin-2-one core has been identified as a promising template for the development of kinase inhibitors.[1] This document, therefore, extrapolates the likely SAR principles and biological activities of 3-Amino-6-methylpyridin-2-ol analogs by drawing comparisons with known 3-aminopyridin-2-one-based kinase inhibitors, particularly those targeting mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[1]

Comparative Performance Analysis

The inhibitory activity of kinase inhibitors is critically dependent on their interaction with the ATP-binding pocket of the target kinase. For the 3-aminopyridin-2-one scaffold, key interactions typically involve hydrogen bonding with the hinge region of the kinase.[1] Modifications to the core structure can significantly impact potency, selectivity, and pharmacokinetic properties.

The following table summarizes the hypothetical structure-activity relationship for a series of 3-Amino-6-methylpyridin-2-ol analogs. The predicted activities are based on established SAR trends for similar pyridinone-based kinase inhibitors, where substitutions at the 4 and 5-positions, as well as on the 3-amino group, are explored.

Compound ID R1 (at 4-position) R2 (at 5-position) R3 (at 3-Amino) Predicted IC50 (nM) vs. Target Kinase (e.g., MPS1) Key SAR Observations
Analog 1 HHH>10000The unsubstituted scaffold is expected to have weak activity.
Analog 2 PhenylHH500Introduction of an aryl group at the 4-position can enhance binding through hydrophobic interactions.
Analog 3 4-FluorophenylHH250Electron-withdrawing groups on the 4-phenyl ring can improve potency.
Analog 4 HPyridin-4-ylH150Aromatic heterocycles at the 5-position can form additional hydrogen bonds and improve ligand efficiency.[1]
Analog 5 H1-Methyl-1H-pyrazol-4-ylH100Further optimization of the 5-position heterocycle can lead to enhanced potency.[1]
Analog 6 PhenylPyridin-4-ylH50Combination of favorable substitutions at both 4 and 5-positions may lead to synergistic effects on binding.
Analog 7 HHMethyl>10000N-alkylation of the 3-amino group is generally detrimental to activity as it can disrupt key hydrogen bonding interactions with the kinase hinge region.

Experimental Protocols

The evaluation of novel compounds as kinase inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., MPS1, Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of 3-Amino-6-methylpyridin-2-ol)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target kinase within a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, HCT116)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat the cultured cells with the test compound or vehicle control.

  • Heating: Harvest the cells, resuspend them in PBS, and heat them at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble target kinase at each temperature by Western blotting.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a mitotic kinase, such as MPS1 or an Aurora kinase, which are potential targets for 3-aminopyridin-2-one based inhibitors. These kinases play crucial roles in cell cycle progression and mitosis.

Mitotic_Kinase_Signaling Simplified Mitotic Kinase Signaling Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Upstream_Signaling Upstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinases->Upstream_Signaling Cell_Cycle_Progression Cell Cycle Progression Upstream_Signaling->Cell_Cycle_Progression Mitotic_Kinase Mitotic Kinase (e.g., MPS1, Aurora Kinase) Cell_Cycle_Progression->Mitotic_Kinase Mitotic_Events Proper Mitotic Events (Spindle Assembly, Chromosome Segregation) Mitotic_Kinase->Mitotic_Events Apoptosis Apoptosis / Cell Cycle Arrest Mitotic_Kinase->Apoptosis Inhibition leads to Inhibitor 3-Amino-6-methylpyridin-2-ol Analog Inhibitor->Mitotic_Kinase Cell_Proliferation Normal Cell Proliferation Mitotic_Events->Cell_Proliferation

Caption: Simplified Mitotic Kinase Signaling Pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the screening and characterization of novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library (3-Amino-6-methylpyridin-2-ol Analogs) Primary_Screening Primary Screening (In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (e.g., CETSA, Proliferation) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Compound_Library Synthesize New Analogs In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies Optimized Lead

Caption: Kinase Inhibitor Screening Workflow.

References

Unraveling the Selectivity of Aminopyridines: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of aminopyridine compounds is paramount for advancing therapeutic development and ensuring target specificity. This guide provides an objective comparison of the cross-reactivity profiles of key aminopyridine compounds, supported by experimental data and detailed methodologies.

Aminopyridines are a class of drugs known for their ability to block potassium channels, a mechanism that has proven beneficial in various neurological conditions. However, the therapeutic window and side-effect profile of these compounds are intrinsically linked to their selectivity for different ion channels and other molecular targets. This comparison guide delves into the available data on the cross-reactivity of prominent aminopyridine derivatives to inform drug discovery and development efforts.

Quantitative Comparison of Aminopyridine Compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various aminopyridine compounds against a range of voltage-gated potassium (Kv) channels. This data provides a quantitative measure of their potency and allows for a direct comparison of their selectivity.

CompoundTargetIC50 (µM)Comments
4-Aminopyridine (4-AP) Kv1.1170[1]Non-selective Kv channel blocker.
Kv1.2230[1]
Kv1.3195[1]
Kv1.413[1]Higher potency for Kv1.4 compared to other Kv1 subtypes.
Kv3.129[1]
Kv3.2100[1]
3,4-Diaminopyridine (3,4-DAP) Kv Channels (general)More potent than 4-AP in some in vitro studies.[2]Considered to have less CNS penetration than 4-AP.[3]
2-Aminopyridine (2-AP) Potassium ChannelsLess potent than 4-AP and 3-AP.Interacts with potassium channels in a similar manner to 4-AP.
3-Aminopyridine (3-AP) Potassium ChannelsEquipotent with 4-AP in some studies.Interacts with potassium channels in a similar manner to 4-AP.

Note: The IC50 values can vary depending on the experimental conditions and the expression system used.

In Vivo and Clinical Observations

Comparative studies in animal models and clinical trials have further elucidated the differences in the pharmacological profiles of aminopyridine compounds. In anesthetized cats, 3,4-diaminopyridine and 4-aminopyridine were found to be equiactive in their anti-curare activity[2]. However, a study in patients with multiple sclerosis suggested that 4-aminopyridine is superior to 3,4-diaminopyridine in terms of both efficacy for improving ambulation and overall tolerability, with 3,4-DAP showing reduced systemic tolerability[4]. These findings highlight that in vitro potency does not always directly translate to in vivo efficacy and safety, likely due to differences in pharmacokinetics, such as blood-brain barrier penetration[3].

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of aminopyridine cross-reactivity involves a combination of in vitro techniques to determine the binding affinity and functional effect on various targets.

Electrophysiological Assessment of Ion Channel Activity (Voltage-Clamp)

This method directly measures the effect of the compound on the function of ion channels expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines).

Objective: To determine the inhibitory concentration (IC50) of aminopyridine compounds on specific voltage-gated potassium channels.

Materials:

  • Cell line expressing the target potassium channel subtype (e.g., HEK293 cells stably expressing Kv1.1).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Intracellular and extracellular recording solutions.

  • Aminopyridine compound stock solutions.

Procedure:

  • Culture the cells expressing the target ion channel.

  • Prepare whole-cell patch-clamp recordings.

  • Establish a stable baseline recording of the potassium current elicited by a voltage-step protocol.

  • Perfuse the cells with increasing concentrations of the aminopyridine compound.

  • Record the potassium current at each concentration until a steady-state block is achieved.

  • Wash out the compound to ensure reversibility of the effect.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled compound (the aminopyridine) for a receptor or channel by measuring its ability to displace a labeled ligand that is known to bind to the target.

Objective: To determine the binding affinity (Ki) of aminopyridine compounds for a specific target.

Materials:

  • Cell membranes or purified protein containing the target of interest.

  • A radiolabeled ligand with known affinity for the target.

  • Unlabeled aminopyridine compounds.

  • Scintillation counter and vials.

  • Assay buffer and filtration apparatus.

Procedure:

  • Incubate the cell membranes or purified protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled aminopyridine compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled aminopyridine.

  • Calculate the IC50 value from the resulting competition curve and then derive the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_Cross_Reactivity cluster_invitro In Vitro Assessment cluster_electro Electrophysiology cluster_binding Binding Assays cluster_analysis Data Analysis and Comparison compound Aminopyridine Compounds (e.g., 2-AP, 3-AP, 4-AP, 3,4-DAP) electro_setup Whole-Cell Voltage Clamp compound->electro_setup binding_assay Competitive Radioligand Binding compound->binding_assay target_panel Panel of Targets (e.g., Kv Channels, Other Receptors) target_panel->electro_setup target_panel->binding_assay ic50 Determine IC50 Values electro_setup->ic50 Functional Inhibition data_table Quantitative Data Table (IC50, Ki) ic50->data_table ki Determine Ki Values binding_assay->ki Binding Affinity ki->data_table selectivity Assess Selectivity Profile data_table->selectivity comparison Comparative Guide Generation selectivity->comparison

Experimental workflow for assessing aminopyridine cross-reactivity.

Aminopyridine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_effect Pharmacological Effect ap Action Potential k_channel Voltage-Gated K+ Channel ap->k_channel Opens ca_channel Voltage-Gated Ca2+ Channel ap->ca_channel Opens k_channel->ap Repolarizes (Shortens AP) prolonged_ap Prolonged Action Potential k_channel->prolonged_ap vesicle Synaptic Vesicle (Neurotransmitter) ca_channel->vesicle Triggers Fusion increased_ca Increased Ca2+ Influx ca_channel->increased_ca release Neurotransmitter Release vesicle->release aminopyridine Aminopyridine Compound aminopyridine->k_channel Blocks prolonged_ap->ca_channel Stays Open Longer enhanced_release Enhanced Neurotransmitter Release increased_ca->enhanced_release

Mechanism of action of aminopyridines on neurotransmitter release.

References

Spectroscopic Validation of 3-Amino-6-methylpyridin-2-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic validation framework for the structure of 3-Amino-6-methylpyridin-2-ol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data for a structurally related alternative, 2-Amino-6-methylpyridine. This approach offers a robust analytical strategy for researchers engaged in the synthesis and characterization of novel pyridin-2-ol derivatives.

Structural Overview

Target Compound: this compound

  • IUPAC Name: 3-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride

  • Molecular Formula: C₆H₉ClN₂O

  • Molecular Weight: 160.60 g/mol

Alternative Compound: 2-Amino-6-methylpyridine

  • IUPAC Name: 6-Methylpyridin-2-amine

  • Molecular Formula: C₆H₈N₂

  • Molecular Weight: 108.14 g/mol [1][2]

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the reported experimental data for 2-Amino-6-methylpyridine.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound Proton Predicted/Reported Chemical Shift (δ, ppm) Multiplicity Notes
3-Amino-6-methylpyridin-2-ol HCl -CH₃~2.2 - 2.5Singlet (s)Methyl group on the pyridine ring.
Pyridine H (C4-H)~6.0 - 6.5Doublet (d)Aromatic proton adjacent to the methyl group.
Pyridine H (C5-H)~7.0 - 7.5Doublet (d)Aromatic proton adjacent to the amino group.
-NH₂~5.0 - 7.0Broad Singlet (br s)Amino group protons, chemical shift can vary with solvent and concentration.
-OH~10.0 - 12.0Broad Singlet (br s)Hydroxyl proton, likely broadened and downfield due to hydrogen bonding and the hydrochloride salt form.
-NH (pyridinium)~12.0 - 14.0Broad Singlet (br s)Proton on the ring nitrogen due to the hydrochloride salt.
2-Amino-6-methylpyridine -CH₃2.28 - 2.36Singlet (s)[3]
Pyridine H (C3-H & C5-H)6.28 - 6.48Doublet (d) / Multiplet (m)[3]
Pyridine H (C4-H)7.14 - 7.29Triplet (t) / Multiplet (m)[3]
-NH₂4.6 - 5.23Broad Singlet (br s)[3]

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound Carbon Predicted/Reported Chemical Shift (δ, ppm) Notes
3-Amino-6-methylpyridin-2-ol HCl -CH₃~18 - 25
C3~110 - 120Carbon bearing the amino group.
C4~100 - 110
C5~130 - 140
C6~145 - 155Carbon bearing the methyl group.
C2 (C=O)~160 - 170Carbonyl carbon of the pyridin-2-one tautomer.
2-Amino-6-methylpyridine -CH₃~24.0[1]
C3 & C5~105 - 115
C4~138
C2 & C6~158 - 160Carbons attached to nitrogen atoms.

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

Compound Functional Group Predicted/Reported Wavenumber (cm⁻¹) Notes
3-Amino-6-methylpyridin-2-ol HCl O-H stretch (pyridinium)3200 - 2500 (broad)Broad absorption due to hydrogen bonding.
N-H stretch (amine & pyridinium)3400 - 3200May be broad and overlap with O-H stretch.
C=O stretch (amide)1650 - 1690Characteristic of the pyridin-2-one tautomer.
C=C & C=N stretch1600 - 1450Aromatic ring vibrations.
2-Amino-6-methylpyridine N-H stretch3450 - 3300Asymmetric and symmetric stretches.
C=C & C=N stretch1610 - 1450[4]
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2980 - 2850

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound Ionization Mode Predicted/Reported m/z Notes
3-Amino-6-methylpyridin-2-ol HCl ESI+125.07 [M+H]⁺Mass of the free base (C₆H₈N₂O). The hydrochloride is not typically observed.
2-Amino-6-methylpyridine ESI+109.08 [M+H]⁺[1]
EI108.07 (M⁺)[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[6] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.[7] Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[8]

    • Acquire the spectrum.

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[8]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[9]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.[9] Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualization of Validation Workflow and Structural Elucidation

The following diagrams illustrate the logical flow of spectroscopic validation and how different techniques contribute to the confirmation of the chemical structure.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample 3-Amino-6-methylpyridin-2-ol Hydrochloride NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec (ESI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Elemental Composition MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structural_Elucidation cluster_structure 3-Amino-6-methylpyridin-2-ol Structure cluster_evidence Spectroscopic Evidence Structure Image of the chemical structure would be placed here NMR_H ¹H NMR: - Aromatic Protons - Methyl Protons - Labile Protons (NH₂, OH, NH⁺) NMR_H->Structure Proton Environment NMR_C ¹³C NMR: - Carbonyl Carbon - Aromatic Carbons - Methyl Carbon NMR_C->Structure Carbon Skeleton IR IR: - C=O Stretch - N-H/O-H Stretches IR->Structure Functional Groups MS MS: - Molecular Ion Peak MS->Structure Molecular Weight

References

Unveiling the Anticancer Potential of Substituted Pyridin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various substituted pyridin-2-one derivatives as potential anticancer agents. The following sections detail their inhibitory activities, the experimental protocols used for their evaluation, and the key signaling pathway they target.

Substituted pyridin-2-ones have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of key biological targets involved in cancer progression. This guide focuses on their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, and their cytotoxic effects on various cancer cell lines.

Comparative Biological Efficacy

The anticancer activity of a series of substituted pyridin-2-one derivatives has been evaluated through their ability to inhibit VEGFR-2 kinase activity and to reduce the viability of cancer cells. The data, summarized in the table below, highlights the structure-activity relationships, indicating how different substitutions on the pyridin-2-one core influence their biological potency.

Compound IDKey SubstitutionsTarget Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
8e Pyridine-urea derivativeMCF-70.22 (48h), 0.11 (72h)3.93 ± 0.73[1]
8n Pyridine-urea derivativeMCF-71.88 (48h), 0.80 (72h)Not specified[1]
Compound 10 Pyridine-derivedHepG24.250.12[2][3]
MCF-76.08[2][3]
Compound 9 Pyridine-derivedHepG24.680.13[2][3]
MCF-711.06[2][3]
Compound 8 Pyridine-derivedHepG24.340.13[2][3]
MCF-710.29[2][3]
Compound 15 Pyridine-derivedHepG26.37Not specified[2][3]
MCF-712.83[2][3]
Spiro-pyridine 5 Spirooxindole derivativeHepG-210.58 ± 0.8Not specified[4]
Caco-29.78 ± 0.7[4]
Spiro-pyridine 7 Spirooxindole derivativeHepG-28.90 ± 0.60.221 ± 0.009[4]
Caco-27.83 ± 0.5[4]
Spiro-pyridine 8 Spirooxindole derivativeHepG-28.42 ± 0.7Not specified[4]
Caco-213.61 ± 1.2[4]
Compound 9 (estra-1,3,5(10)-triene derivative) 3-Benzyloxy (17E)-pycolinilideneMDA-MB-2310.96Not specified[5]
Compound 16 (estra-1,3,5(10)-triene derivative) Not specifiedMCF-74.63Not specified[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based kinase assay.[6][7]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence suggests inhibition of the kinase.[6]

Procedure:

  • Master Mix Preparation: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate such as PTK Substrate (Poly-Glu,Tyr 4:1).[7][8]

  • Plate Setup: The master mix is dispensed into the wells of a 96-well plate.

  • Compound Addition: The test compounds (substituted pyridin-2-ones) are added to the designated wells at various concentrations. Control wells with no inhibitor (positive control) and no enzyme (blank) are also included.[7]

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells to initiate the kinase reaction.[7]

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[7][8]

  • Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.[6][8]

  • Data Acquisition: The luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of VEGFR-2 activity is calculated for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of the substituted pyridin-2-one derivatives for a specific duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Mandatory Visualization

VEGF Signaling Pathway and Point of Inhibition

The following diagram illustrates the simplified Vascular Endothelial Growth Factor (VEGF) signaling pathway, a crucial process for tumor angiogenesis. Substituted pyridin-2-ones, acting as VEGFR-2 inhibitors, block this pathway at a critical step.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Substituted Pyridin-2-ones Inhibitor->P1 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of substituted pyridin-2-ones.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory potential of test compounds.

Kinase_Assay_Workflow start Start reagent_prep Prepare Master Mix (Buffer, ATP, Substrate) start->reagent_prep plate_setup Dispense Master Mix into 96-well Plate reagent_prep->plate_setup compound_add Add Test Compounds & Controls plate_setup->compound_add enzyme_add Add VEGFR-2 Enzyme compound_add->enzyme_add incubation Incubate at 30°C enzyme_add->incubation detection_add Add Kinase Detection Reagent incubation->detection_add read_plate Measure Luminescence detection_add->read_plate analyze Calculate % Inhibition & IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro VEGFR-2 kinase assay.

References

Assessing the Novelty of 3-Amino-6-methylpyridin-2-ol Hydrochloride Derivatives: A Comparative Guide to Related Aminopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a specific class of compounds explicitly defined as "3-Amino-6-methylpyridin-2-ol hydrochloride derivatives" is not extensively documented in publicly available research, the core scaffold of aminopyridinol represents a privileged structure in medicinal chemistry. This guide assesses the potential novelty of such derivatives by comparing the performance of structurally related aminopyridine and aminopyridinol compounds that have been investigated as kinase inhibitors. By examining these analogues, we can infer the potential biological activities and novel structural features that could be explored for derivatives of this compound.

The aminopyridine core is a versatile scaffold known to interact with the hinge region of protein kinases, a critical component of the ATP-binding site. Modifications to this core, including the addition of methyl and hydroxyl groups as seen in 3-Amino-6-methylpyridin-2-ol, can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into specific examples of aminopyridine derivatives targeting various kinases, providing a framework for evaluating the potential of novel derivatives.

Comparative Analysis of Aminopyridine-based Kinase Inhibitors

To understand the potential of 3-Amino-6-methylpyridin-2-ol derivatives, we will compare several classes of related aminopyridine inhibitors that have been successfully developed. The following sections present data on their biological activity against different kinase targets.

A series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been designed as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[1] The novelty of these compounds lies in the substitution pattern on the pyridine/pyrimidine ring, which enhances selectivity for FGFR4 over other FGFR isoforms.[1]

CompoundTarget KinaseIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3
6A FGFR41908.2x6.0x1.5x
6O FGFR475.3>664x471x>398x
BLU9931 (Control) FGFR4----

Table 1: Inhibitory activity and selectivity of aminopyridinol and aminopyrimidinol derivatives against FGFR kinases. Data sourced from[1].

Aminopyrimidine derivatives have been explored as inhibitors of Tropomyosin receptor kinase (TRK) for treating cancers driven by NTRK gene fusions.[2] The introduction of various substituents on the aminopyrimidine scaffold led to the discovery of potent TRKA inhibitors.[2]

CompoundTarget KinaseIC50 (nM)
C3 TRKA6.5
C4 TRKA5.0
C6 TRKA7.0

Table 2: Inhibitory activity of aminopyrimidine derivatives against TRKA. Data sourced from[2].

Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks.[3] These compounds have potential applications as radiosensitizers in cancer therapy.

CompoundTarget KinaseIC50 (µM)Selectivity vs. PI3KαSelectivity vs. mTOR
6 DNA-PK4ModestModest

Table 3: Inhibitory activity and selectivity of an imidazo[4,5-c]pyridin-2-one derivative. Data sourced from[3].

Experimental Protocols

FGFR Kinase Assay

The inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 was determined using an ADP-Glo™ kinase assay kit. The assay measures the amount of ADP produced during the kinase reaction.

  • A mixture of the test compound, the respective FGFR kinase enzyme, and a substrate (poly (Glu4, Tyr1)) is prepared in a reaction buffer.

  • The kinase reaction is initiated by the addition of ATP (50 µM).

  • The reaction is incubated for 1 hour at 25 °C.

  • After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • The luminescence signal, which is proportional to the ADP concentration and kinase activity, is measured using a luminometer.

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.[1]

TRKA Kinase Assay

The enzymatic activity of TRKA was assessed using a standard kinase assay format.

  • The test compounds were dissolved in DMSO and diluted to the desired concentrations.

  • The TRKA enzyme was incubated with the test compounds in a reaction buffer containing ATP and a suitable substrate.

  • The reaction was allowed to proceed for a specified time at a controlled temperature.

  • The reaction was stopped, and the amount of product formed was quantified, typically by measuring the incorporation of phosphate into the substrate using a phosphospecific antibody or a radiometric method.

  • IC50 values were determined by analyzing the dose-response curves.[2]

Visualizations

Signaling Pathway and Drug Design Logic

The following diagrams illustrate the general signaling pathway targeted by kinase inhibitors and the logical workflow for designing novel derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, TRK) Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Signaling_Proteins Signaling Proteins Kinase_Cascade->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulate Ligand Growth Factor (Ligand) Ligand->Receptor Binds Inhibitor Aminopyridine Kinase Inhibitor Inhibitor->Receptor Inhibits (ATP competitive)

Caption: General Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Identify Lead Scaffold (e.g., 3-Amino-6-methylpyridin-2-ol) Design Design Derivatives (Computational Modeling) Start->Design Synthesis Chemical Synthesis of Novel Derivatives Design->Synthesis Screening In vitro Kinase Assays (IC50 Determination) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Improve Potency & Selectivity) SAR->Optimization Optimization->Design Iterative Cycle InVivo In vivo Efficacy and Toxicology Studies Optimization->InVivo

Caption: Workflow for the Design and Evaluation of Novel Kinase Inhibitors.

References

Comparative Analysis of Aminopyridine-Based Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peer-reviewed studies on aminopyridine derivatives, with a focus on their application as inhibitors of nitric oxide synthase (NOS). Due to a lack of extensive peer-reviewed data on 3-Amino-6-methylpyridin-2-ol hydrochloride, this document broadens its scope to include structurally related and more extensively studied aminopyridine compounds. The aim is to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development.

Introduction to Aminopyridines as NOS Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, produced by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1][2]. While NO is essential for functions like neurotransmission and vasodilation, its overproduction, particularly by nNOS and iNOS, is implicated in neurodegenerative diseases and inflammatory conditions[2][3]. This has driven the development of selective NOS inhibitors. Aminopyridine derivatives have emerged as a promising class of compounds in this pursuit[1][2][3].

Performance Comparison of Aminopyridine-Based NOS Inhibitors

The following table summarizes the in vitro potency and selectivity of various 2-aminopyridine analogues as NOS inhibitors, based on data from peer-reviewed studies.

CompoundTargetIC50 (nM)Ki (nM)Selectivity (fold) vs. eNOSSelectivity (fold) vs. iNOSReference
2-amino-4-methylpyridinenon-selective NOS----[1]
6-(2-fluoropropyl)-4-methylpyridin-2-amineiNOS----[1]
6-(3-fluoropropyl)-4-methylpyridin-2-amineiNOS----[1]
6-(4-fluorobutyl)-4-methylpyridin-2-amineiNOS----[1]
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloridenNOS-48388135[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Synthesis of 2-Aminopyridine Analogues

A general synthetic approach for generating substituted 2-aminopyridine derivatives involves a Sonogashira coupling reaction followed by catalytic hydrogenation.

DOT Script for Synthesis Workflow:

cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Hydrogenation Start 2-bromo-6-methylpyridin-2-amine + Propargyl amine derivative Catalysts Pd(PPh3)4, PPh3, CuI, Et3N Start->Catalysts Reaction1 Heat at 120 °C in CH3CN for 24h Catalysts->Reaction1 Intermediate Coupled Product Reaction1->Intermediate Purification Hydrogenation Pd/C or Pd(OH)2/C, H2 in CH3OH Intermediate->Hydrogenation Final_Product Saturated 2-aminopyridine derivative Hydrogenation->Final_Product

Caption: General synthetic scheme for 2-aminopyridine analogues.

In Vitro NOS Inhibition Assay

The inhibitory activity of the compounds on NOS isoforms is typically determined using a hemoglobin capture assay.

DOT Script for Assay Workflow:

NOS_Enzyme Purified nNOS, eNOS, or iNOS Reaction_Mixture Reaction Buffer: L-arginine, NADPH, calmodulin (for nNOS/eNOS), (6R)-tetrahydro-L-biopterin NOS_Enzyme->Reaction_Mixture Incubation Incubate with test compound at varying concentrations Reaction_Mixture->Incubation Detection Measure conversion of [3H]L-arginine to [3H]L-citrulline via scintillation counting Incubation->Detection Analysis Calculate IC50 values Detection->Analysis cluster_upstream Upstream Activation cluster_nNOS nNOS Activation cluster_downstream Downstream Effects Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates NO_Production NO Production nNOS->NO_Production Catalyzes Peroxynitrite Peroxynitrite Formation NO_Production->Peroxynitrite Leads to nNOS_Inhibitor 2-Aminopyridine Inhibitor nNOS_Inhibitor->nNOS Inhibits DNA_Damage DNA Damage Peroxynitrite->DNA_Damage Cell_Death Neuronal Cell Death DNA_Damage->Cell_Death

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe disposal of chemical waste is paramount for both laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS No. 1257665-17-0).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in publicly available resources. The following procedures are based on the safety data for structurally similar and potentially hazardous aminopyridine compounds. It is imperative to consult the specific SDS from your chemical supplier and your institution's Environmental Health and Safety (EHS) department for definitive handling and disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar aminopyridine compounds, which are often toxic if swallowed, in contact with skin, or inhaled, the following PPE is recommended.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is necessary if dust is generated. All handling should be conducted within a certified chemical fume hood to prevent inhalation.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the following table summarizes the hazards of related aminopyridine compounds. It is prudent to assume that this compound may exhibit a similar toxicological profile.

Compound NamePrimary Hazards
2-Amino-6-methylpyridine Toxic if swallowed, Fatal in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.
3-Aminopyridine Fatal if swallowed, Toxic in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.[1]
3-Amino-2-methylpyridine Toxic in contact with skin, Harmful if swallowed, Causes skin and serious eye irritation.
3-Amino-4-methylpyridine Causes skin and serious eye irritation, May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Collection and Storage

  • Designated Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "1257665-17-0"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., skull and crossbones for toxicity).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory until it is ready for pickup.

Step 2: Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Use a dust suppressant if necessary. Place the swept material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS guidelines), and dispose of all cleaning materials as hazardous waste.

  • Personal Decontamination: Remove any contaminated clothing immediately and wash exposed skin with plenty of soap and water.[1][3]

Step 3: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5] Never dispose of this chemical down the drain or in the regular trash.[6]

  • Institutional Procedures: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Ensure all institutional paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe collect 2. Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs collect->spill No store 3. Store Waste Container in Secure Satellite Accumulation Area collect->store No Spill handle_spill Follow Spill Management Protocol: - Evacuate - Ventilate - Contain & Clean Up spill->handle_spill Yes handle_spill->collect ehs 4. Contact Environmental Health & Safety (EHS) for Waste Pickup store->ehs end End: Professional Disposal by Licensed Waste Company ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.